molecular formula C12H14BrNO3 B12632655 methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate CAS No. 920799-13-9

methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate

Cat. No.: B12632655
CAS No.: 920799-13-9
M. Wt: 300.15 g/mol
InChI Key: BHFKPPXDSDWZLB-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate is a useful research compound. Its molecular formula is C12H14BrNO3 and its molecular weight is 300.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

920799-13-9

Molecular Formula

C12H14BrNO3

Molecular Weight

300.15 g/mol

IUPAC Name

methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate

InChI

InChI=1S/C12H14BrNO3/c1-16-12(15)14-6-7-17-11(8-14)9-2-4-10(13)5-3-9/h2-5,11H,6-8H2,1H3/t11-/m1/s1

InChI Key

BHFKPPXDSDWZLB-LLVKDONJSA-N

Isomeric SMILES

COC(=O)N1CCO[C@H](C1)C2=CC=C(C=C2)Br

Canonical SMILES

COC(=O)N1CCOC(C1)C2=CC=C(C=C2)Br

Origin of Product

United States
Foundational & Exploratory

Chemical Structure, Physical Properties, and Synthetic Utility of Methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical properties, metabolic stability, and biological activity[1]. Within this chemical space, chiral 2-aryl morpholines represent a highly valuable class of building blocks. Specifically, methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate is a bifunctional, stereopure intermediate designed for advanced drug discovery.

This technical guide provides an in-depth analysis of its structural architecture, physicochemical profile, and synthetic methodologies. By utilizing a methyl carbamate protecting group and a 4-bromophenyl handle, this molecule is engineered for late-stage functionalization via transition-metal-catalyzed cross-coupling. The addition of specific functional groups, such as halogens, can significantly modulate the compound's electronic properties, lipophilicity, and metabolic stability[2].

Structural Architecture & Physicochemical Profiling

The molecular architecture of methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate is defined by three critical domains:

  • The Morpholine Core: Provides a balance of hydrophilicity and conformational rigidity.

  • The (2S)-4-Bromophenyl Motif: The (S)-stereocenter dictates the spatial trajectory of the aryl group, which is crucial for fitting into asymmetric biological target pockets (e.g., kinase hinge regions). The bromine atom serves as a highly reactive electrophilic handle.

  • The N4-Methyl Carbamate: Unlike acid-labile Boc groups, the methyl carbamate is highly robust. Crucially, it reduces the basicity and nucleophilicity of the morpholine nitrogen, preventing it from poisoning palladium catalysts during downstream cross-coupling reactions.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of the compound, validating its utility as a Lipinski-compliant building block.

PropertyValueRationale / Implication
Molecular Formula C12H14BrNO3Core atomic composition.
Molecular Weight 300.15 g/mol Optimal for small-molecule drug discovery; leaves ample "molecular weight budget" for downstream additions.
Exact Mass 299.0157 DaTarget mass for High-Resolution Mass Spectrometry (HRMS) validation.
Stereochemistry (2S)Critical for spatial orientation in chiral biological binding pockets.
Topological Polar Surface Area ~47.5 ŲIndicates excellent membrane permeability and potential blood-brain barrier (BBB) penetration.
H-Bond Donors / Acceptors 0 / 3The absence of donors reduces non-specific binding; acceptors aid in target interaction.
Estimated LogP 2.5 - 2.8Ideal lipophilicity for balancing aqueous solubility and lipid permeability.

De Novo Asymmetric Synthesis & Stereocontrol

Established synthetic routes for 2-aryl morpholines often involve the annulation of 1,2-amino alcohols with styrene derivatives[3]. To achieve the strict (2S) stereocontrol required for this molecule, the synthesis begins with the enantiopure (S)-4-bromostyrene oxide.

Synthesis A (S)-4-Bromostyrene Oxide B Regioselective Ring Opening (Ethanolamine) A->B C 1,2-Amino Alcohol Intermediate B->C D Cyclization (Acid Catalysis) C->D E (2S)-2-(4-Bromophenyl)morpholine D->E F N-Protection (Methyl Chloroformate) E->F G Methyl (2S)-2-(4-bromophenyl) morpholine-4-carboxylate F->G

Caption: Asymmetric synthesis workflow for methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate.

Protocol 1: Synthesis and Carbamate Protection

This protocol is a self-validating system; the use of TLC and LC-MS at each step ensures intermediate integrity before proceeding.

  • Epoxide Opening: Dissolve (S)-4-bromostyrene oxide (1.0 equiv) in isopropanol. Add ethanolamine (3.0 equiv) and heat to 80°C for 12 hours.

    • Causality: The excess of ethanolamine prevents double-alkylation. The nucleophilic attack occurs regioselectively at the less hindered terminal carbon, preserving the (S) stereocenter at the benzylic position.

  • Cyclization: Concentrate the mixture in vacuo. Dissolve the crude 1,2-amino alcohol in toluene, add H2​SO4​ (catalytic), and heat under Dean-Stark conditions to remove water. Neutralize and extract with ethyl acetate.

  • Carbamate Formation: Dissolve the resulting (2S)-2-(4-bromophenyl)morpholine in anhydrous dichloromethane (DCM). Add N,N-diisopropylethylamine (DIPEA, 2.0 equiv) and cool to 0°C. Dropwise, add methyl chloroformate (1.2 equiv).

    • Causality: DIPEA is chosen as a non-nucleophilic base. It efficiently scavenges the HCl generated during the reaction without competing with the morpholine nitrogen for the electrophilic methyl chloroformate, ensuring high yields and preventing side reactions.

  • Workup: Quench with saturated aqueous NH4​Cl , extract with DCM, dry over Na2​SO4​ , and purify via flash chromatography (Hexanes/EtOAc).

Analytical Characterization & Chiral Validation

Proving the enantiomeric excess (ee) of the synthesized compound is non-negotiable in drug development.

Protocol 2: Chiral HPLC Validation
  • Standard Preparation: First, synthesize or obtain a racemic mixture of methyl 2-(4-bromophenyl)morpholine-4-carboxylate.

    • Causality: Running a racemic standard is a mandatory self-validating step. It proves that the chosen chiral stationary phase can actually resolve the two enantiomers. Without this, a single peak in the chiral sample could merely be an artifact of co-elution.

  • Column Selection: Utilize a Chiralpak AD-H column (amylose tris(3,5-dimethylphenylcarbamate) stationary phase).

  • Mobile Phase: Isocratic elution using Hexane/Isopropanol (90:10 v/v) at 1.0 mL/min.

    • Causality: Normal-phase chromatography is highly effective here. The non-polar bulk solvent (hexane) forces the polar carbamate and ether functional groups of the analyte to interact intimately with the chiral stationary phase, maximizing stereocognition and peak resolution.

  • Detection: Monitor UV absorbance at 254 nm. Calculate the ee by comparing the area under the curve (AUC) of the (2S) peak versus the trace (2R) peak.

Late-Stage Functionalization: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are highly tolerant of diverse functional groups and are standard for aryl halide functionalization[4]. The 4-bromophenyl moiety of this compound is perfectly primed for these transformations.

CrossCoupling A Methyl (2S)-2-(4-bromophenyl) morpholine-4-carboxylate C Pd(dppf)Cl2 Catalyst Base (K2CO3), Heat A->C B Aryl Boronic Acid / Ester (Suzuki-Miyaura Partner) B->C D Transmetalation & Reductive Elimination C->D E (2S)-2-(Biaryl)morpholine Derivative (Advanced Drug Intermediate) D->E

Caption: Palladium-catalyzed Suzuki-Miyaura cross-coupling of the aryl bromide handle.

Protocol 3: Suzuki-Miyaura Biaryl Synthesis
  • Reagent Loading: In a Schlenk flask, combine methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate (1.0 equiv), an aryl boronic acid (1.2 equiv), K2​CO3​ (3.0 equiv), and Pd(dppf)Cl2​ (0.05 equiv).

  • Degassing: Add a solvent mixture of 1,4-Dioxane/Water (4:1). Subject the mixture to three freeze-pump-thaw cycles or vigorously sparge with Argon for 15 minutes.

    • Causality: Degassing is a critical failure point in cross-coupling. Molecular oxygen rapidly oxidizes the active Pd(0) species into inactive Pd(II) peroxo complexes, terminating the catalytic cycle.

  • Reaction: Heat the mixture to 90°C for 4-6 hours.

    • Causality: The bidentate dppf ligand on the palladium catalyst enforces a cis-geometry on the metal center. This spatial arrangement drastically accelerates the reductive elimination step, driving the reaction forward and minimizing unwanted side reactions like protodehalogenation.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, partition between water and ethyl acetate, and purify the organic layer via column chromatography.

References

  • Title: State of the Art in Molecular Catalysis in Europe[4] Source: MDPI Catalysts URL: [Link]

Sources

Methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate molecular weight and exact mass

Author: BenchChem Technical Support Team. Date: April 2026

Title: In-Depth Technical Guide: Physicochemical Profiling and Analytical Validation of Methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate

Executive Summary Methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate is a highly versatile, chiral building block extensively utilized in modern drug discovery. The morpholine ring is widely recognized as a "privileged scaffold" due to its ability to favorably modulate the physicochemical properties of drug candidates, such as improving aqueous solubility, optimizing the lipophilic-hydrophilic balance, and enhancing blood-brain barrier (BBB) permeability[1][2]. This guide provides a comprehensive breakdown of the compound's structural parameters—specifically its molecular weight and exact mass—alongside self-validating analytical protocols and synthetic applications.

Physicochemical Profiling & Structural Analysis

Understanding the precise mass and isotopic distribution of this compound is critical for accurate identification during high-throughput screening and synthetic validation.

  • Molecular Formula: C12H14BrNO3[3][4]

  • Molecular Weight (Average): 300.15 g/mol [4][5]

  • Exact Mass (Monoisotopic): 299.0157 Da[4][6]

Causality of Mass Metrics: The average molecular weight (300.15 g/mol ) accounts for the natural abundance of all isotopes, most notably Bromine, which exists as a nearly 1:1 mixture of ^79Br and ^81Br. However, for high-resolution mass spectrometry (HRMS), the exact mass (monoisotopic mass) is calculated using only the most abundant, stable isotopes (^12C, ^1H, ^79Br, ^14N, ^16O). The presence of the bromine atom creates a distinct "M and M+2" isotopic doublet of equal intensity in mass spectra, serving as a built-in diagnostic signature for the compound.

Table 1: Quantitative Physicochemical Parameters

ParameterValueAnalytical Significance
Molecular Formula C12H14BrNO3Defines elemental composition and degree of unsaturation (Index of Hydrogen Deficiency = 6).
Molecular Weight 300.15 g/mol Used for stoichiometric calculations in macroscopic synthetic reactions.
Monoisotopic Exact Mass 299.0157 DaTarget value for HRMS (Q-TOF/Orbitrap) to confirm structural identity without ambiguity.
[M+H]+ Ion (Calculated) 300.0235 m/zThe protonated molecular ion observed in positive-ion Electrospray Ionization (ESI+).
Stereochemistry (2S)-enantiomerChiral purity is critical for target binding affinity and avoiding off-target toxicity.

Analytical Validation: High-Resolution Mass Spectrometry (HRMS) Protocol

To verify the exact mass of Methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate, Quadrupole Time-of-Flight (Q-TOF) mass spectrometry is the gold standard[7][8]. Q-TOF instruments provide the necessary mass resolving power (>20,000 FWHM) to distinguish the target analyte from isobaric interferences[9][10].

Self-Validating Protocol: Q-TOF LC/MS Exact Mass Determination

  • Sample Preparation: Dissolve the compound in LC-MS grade Methanol to a final concentration of 1 µg/mL. Rationale: This concentration prevents detector saturation and minimizes ion suppression during electrospray ionization (ESI).

  • Chromatographic Separation: Inject 2 µL onto a C18 Ultra-High-Performance Liquid Chromatography (UHPLC) column. Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B). Rationale: Formic acid acts as a proton source, facilitating the formation of the[M+H]+ ion (m/z 300.0235)[11].

  • Instrument Calibration (Lock Mass): Infuse Leucine Enkephalin (m/z 556.2771) continuously via a reference sprayer. Rationale: Real-time lock mass correction compensates for slight environmental fluctuations in the flight tube, ensuring mass accuracy within <2 ppm error[9].

  • Data Acquisition: Operate the Q-TOF in ESI+ mode. Set the scan range from m/z 100 to 1000.

  • Isotopic Pattern Validation: Extract the ion chromatogram for m/z 300.0235. Verify the presence of the M+2 peak at m/z 302.0215 with a relative abundance of ~97.3% compared to the monoisotopic peak, confirming the presence of the single bromine atom.

Workflow Visualization: HRMS Analytical Pipeline

HRMS_Workflow A Sample Prep (1 µg/mL in MeOH) B UHPLC Separation (C18, 0.1% FA) A->B C ESI+ Ionization ([M+H]+ Generation) B->C D Q-TOF Analysis (Lock Mass Corrected) C->D E Data Processing (Exact Mass & Isotope) D->E

Caption: Step-by-step LC-HRMS (Q-TOF) workflow for exact mass and isotopic validation.

Synthetic Utility and Functionalization Strategy

The structural architecture of Methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate is strategically designed for modular drug synthesis.

  • The 4-Bromophenyl Handle: The aryl bromide moiety is a highly reactive electrophile for Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling[12][13]. This allows researchers to rapidly append various aryl or heteroaryl groups to the morpholine core, exploring vast chemical space.

  • The Methyl Carboxylate (Carbamate) Group: Positioned at the morpholine nitrogen, this group serves a dual purpose. It acts as a robust protecting group during harsh cross-coupling conditions and can later be cleaved (via basic or acidic hydrolysis) to reveal the secondary amine for further functionalization (e.g., amidation or alkylation).

Protocol: Standard Suzuki-Miyaura Cross-Coupling

  • Charge a Schlenk flask with Methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate (1.0 eq), an arylboronic acid (1.2 eq), and a palladium catalyst such as Pd(dppf)Cl2 (0.05 eq)[12].

  • Add a mild base, such as Potassium Carbonate (K2CO3, 2.0 eq), dissolved in a degassed mixture of 1,4-Dioxane and Water (4:1 v/v). Rationale: The base is required to activate the boronic acid into a reactive boronate complex, facilitating the transmetalation step[13].

  • Heat the reaction mixture to 80°C under an inert argon atmosphere for 4-6 hours until complete consumption of the starting material is observed via LC-MS.

Workflow Visualization: Synthetic Functionalization

Synthetic_Strategy A Methyl (2S)-2-(4-bromophenyl) morpholine-4-carboxylate C Pd(dppf)Cl2 / K2CO3 (Suzuki-Miyaura Coupling) A->C B Arylboronic Acid (R-B(OH)2) B->C D Cross-Coupled Intermediate (Biaryl Formation) C->D E Carbamate Deprotection (Hydrolysis) D->E F Functionalized (2S)-Morpholine Target Scaffold E->F

Caption: Synthetic workflow utilizing the aryl bromide handle for Suzuki-Miyaura cross-coupling.

Conclusion

Methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate (Exact Mass: 299.0157 Da, MW: 300.15 g/mol ) represents a highly optimized starting material for medicinal chemistry. By leveraging high-resolution mass spectrometry for rigorous structural validation and employing robust Palladium-catalyzed cross-coupling techniques, researchers can efficiently integrate this privileged morpholine scaffold into novel therapeutic agents.

References

  • SpectraBase : .beta.-Alanine, N-(2-bromobenzoyl)-, ethyl ester (Exact Mass Reference). John Wiley & Sons, Inc. URL: [Link]

  • Morpholine as a privileged scaffold for neurodegenerative disease therapeutics . PubMed Central (PMC). URL:[Link]

  • Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications . PubMed Central (PMC). URL:[Link]

  • High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies . LCGC International. URL:[Link]

  • Suzuki Coupling . Organic Chemistry Portal. URL:[Link]

  • High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates . Organometallics - ACS Publications. URL:[Link]

Sources

Biological Activity Profile of Methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of neuropharmacology and medicinal chemistry, the 2-arylmorpholine scaffold is a privileged structural motif. Methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate represents a highly specialized, carbamate-protected derivative of this class. While the free amine—(2S)-2-(4-bromophenyl)morpholine—is the active pharmacophore, the addition of the methyl carboxylate group transforms the molecule into a lipophilic prodrug or a stable synthetic intermediate.

As a Senior Application Scientist, I have structured this whitepaper to deconstruct the biological activity of this compound. We will explore the causality behind its structural design, its target engagement profile (specifically monoamine transporters and TAAR1), and the self-validating experimental workflows required to quantify its pharmacological efficacy.

Pharmacophore Logic & Structural Causality

The biological activity of this compound is not accidental; it is the result of precise stereochemical and electronic tuning. To understand its target engagement, we must deconstruct the molecule into its three functional domains:

  • The Morpholine Core : This six-membered heterocycle provides a basic nitrogen (once deprotected) that forms a critical salt bridge with conserved aspartate residues (e.g., Asp79 in the dopamine transporter)[1]. The oxygen atom acts as a hydrogen-bond acceptor, stabilizing the ligand within the binding pocket.

  • The (2S)-4-Bromophenyl Moiety : Stereochemistry dictates receptor fit. The (2S) configuration mirrors the spatial orientation of potent monoamine reuptake inhibitors like [2]. Furthermore, the para-bromo substitution introduces a heavy halogen that significantly enhances lipophilicity and engages in halogen bonding with aromatic residues in the target's hydrophobic pocket, driving target selectivity[3].

  • The Methyl Carboxylate (Carbamate) Group : Free amines are rapidly metabolized by monoamine oxidases (MAO). The methyl carboxylate protects the amine, increasing the compound's blood-brain barrier (BBB) permeability. In vivo, it acts as a prodrug, requiring enzymatic hydrolysis by carboxylesterases to release the active pharmacophore.

Pharmacophore Compound Methyl (2S)-2-(4-bromophenyl) morpholine-4-carboxylate Morpholine Morpholine Core (Basic Amine / H-Bonding) Compound->Morpholine Bromophenyl (2S)-4-Bromophenyl (Halogen Bonding / DAT Affinity) Compound->Bromophenyl Carboxylate Methyl Carboxylate (Prodrug / Lipophilicity) Compound->Carboxylate Targets Biological Targets (DAT, NET, TAAR1) Morpholine->Targets Bromophenyl->Targets Carboxylate->Targets

Structural decomposition mapping the compound's moieties to their biological functions.

Primary Biological Targets & Pathways

Monoamine Transporter Inhibition (DAT/NET)

The primary mechanism of action for the deprotected 2-arylmorpholine core is the blockade of the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET)[4]. By competitively binding to the orthosteric site of these presynaptic transporters, the compound prevents the reuptake of neurotransmitters from the synaptic cleft. This leads to an accumulation of dopamine and norepinephrine, enhancing postsynaptic signal transduction—a mechanism fundamental to the treatment of major depressive disorder and ADHD[2],[1].

Transporter_Pathway Presynaptic Presynaptic Neuron (Dopamine Release) Synapse Synaptic Cleft (Increased DA Concentration) Presynaptic->Synapse Release DAT Dopamine Transporter (DAT) (Reuptake Mechanism) Synapse->DAT Reuptake Postsynaptic Postsynaptic Receptors (Signal Transduction) Synapse->Postsynaptic Binding Inhibitor 2-Arylmorpholine Inhibitor Inhibitor->DAT Blockade

Mechanism of action for 2-arylmorpholine-mediated dopamine reuptake inhibition.

TAAR1 Modulation

Emerging research indicates that the 2-arylmorpholine scaffold also acts as a modulator of the Trace Amine-Associated Receptor 1 (TAAR1)[5]. TAAR1 is a G-protein coupled receptor (GPCR) that regulates monoaminergic neurotransmission. Agonism of TAAR1 by morpholine derivatives provides a dampening effect on hyperdopaminergic states, offering a unique dual-action profile that is highly sought after in modern antipsychotic drug discovery[5].

Structure-Activity Relationship (SAR) Data

To contextualize the potency of the 4-bromo substitution, we must look at the broader SAR of the 2-arylmorpholine class. The table below summarizes the influence of phenyl ring substitutions on transporter affinity. The addition of a heavy halogen at the para position restricts the conformational freedom of the molecule and increases the buried surface area upon binding, drastically improving DAT and NET affinity compared to unsubstituted analogs[3].

Compound ScaffoldSubstitution PatternDAT Affinity (IC₅₀)NET Affinity (IC₅₀)SERT Affinity (IC₅₀)
PhenmetrazineUnsubstitutedModerate (1.93 µM)High (1.2 µM)Low (>10 µM)
2-MPM2-MethylLow (6.74 µM)Moderate (5.2 µM)Low (>10 µM)
(2S)-2-(4-Bromophenyl)morpholine 4-Bromo High (<0.5 µM) High (<0.5 µM) Low (>10 µM)

*Note: Values for the 4-bromo derivative are extrapolated from established SAR trends of halogenated morpholines, which demonstrate enhanced selectivity and potency for catecholamine transporters over serotonin transporters[3].

Self-Validating Experimental Protocols

To accurately profile this compound, researchers must employ rigorous, self-validating assays. Because the methyl carboxylate acts as a prodrug, the assay must account for in vitro activation.

Protocol: Prodrug Activation & Radioligand Binding Assay

Objective: To quantify the binding affinity ( Ki​ ) of the active pharmacophore at the human Dopamine Transporter (hDAT).

Step 1: In Vitro Prodrug Activation

  • Action: Incubate methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate with Human Liver Microsomes (HLM) and NADPH at 37°C for 60 minutes.

  • Causality: The carbamate moiety prevents the nitrogen from carrying the positive charge necessary for DAT binding. HLM incubation mimics hepatic first-pass metabolism, cleaving the methyl carboxylate to yield the active secondary amine.

Step 2: Membrane Preparation

  • Action: Harvest and homogenize HEK293 cells stably expressing recombinant hDAT.

  • Causality: Utilizing a recombinant human cell line ensures that binding kinetics translate accurately to human pharmacology, avoiding species-specific structural variations in the transporter[5].

Step 3: Competitive Incubation

  • Action: Incubate the activated compound (in serial dilutions from 10−10 to 10−5 M) with the HEK293 membranes and 2 nM of [³H]-WIN35428 (a highly selective DAT radioligand).

  • Causality: [³H]-WIN35428 binds specifically to the orthosteric site. A reduction in radioactive signal directly correlates to the competitive displacement by our morpholine derivative.

Step 4: Self-Validation & Quality Control

  • Action: Include GBR-12909 (10 µM) as a positive control to define non-specific binding (NSB). Include a vehicle-only well to define total binding ( B0​ ). Calculate the Z'-factor for the plate.

  • Causality: A self-validating system requires internal checks. If the Z'-factor is < 0.5, the assay lacks the signal-to-noise ratio required for reliable data and must be rejected. The positive control ensures the radioligand is behaving competitively.

Step 5: Signal Detection & Analysis

  • Action: Terminate the reaction via rapid vacuum filtration. Quantify radioactivity using liquid scintillation counting. Calculate the Ki​ using the Cheng-Prusoff equation.

Workflow Prep 1. Compound Prep (HLM Activation) Assay 2. Target Incubation ([3H]-WIN35428) Prep->Assay Readout 3. Signal Detection (Liquid Scintillation) Assay->Readout Analysis 4. IC50 Calculation (Cheng-Prusoff) Readout->Analysis

Self-validating radioligand binding assay workflow for transporter affinity.

Conclusion

Methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate is a highly engineered molecule. Its (2S) stereocenter and 4-bromo substitution provide the exact geometric and electronic parameters required for high-affinity blockade of monoamine transporters and modulation of TAAR1. Meanwhile, the methyl carboxylate group serves as a strategic metabolic shield. By employing self-validating biochemical assays that account for prodrug activation, researchers can fully leverage this scaffold in the development of next-generation neurotherapeutics.

References

  • Radafaxine - Wikipedia Source: Wikipedia URL:[Link]

  • Synthesis of 2-(substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine Source: Journal of Medicinal Chemistry (via PubMed) URL:[Link]

  • Trace amine associated receptor 1 (TAAR1) modulators: a patent review (2010-present) Source: Expert Opinion on Therapeutic Patents (via ResearchGate) URL:[Link]

Sources

Discovery and Synthetic Optimization of Methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate: A Critical Intermediate in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, chiral morpholine derivatives serve as privileged scaffolds for modulating pharmacokinetic properties and target binding affinity. This technical guide provides an in-depth analysis of methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate , a highly specialized synthetic intermediate. By transitioning from the bulky tert-butyl carbamate (Boc) to a streamlined methyl carbamate (Moc), drug development professionals can exploit tighter binding pockets in kinase domains, particularly in the design of highly selective inhibitors for complex targets.

Structural Rationale & Medicinal Chemistry

The architectural design of this molecule relies on three critical domains, each serving a distinct pharmacological purpose:

  • The Morpholine Ring: Enhances aqueous solubility and metabolic stability compared to piperidine analogs. The oxygen atom acts as a hydrogen bond acceptor, improving the overall topological polar surface area (TPSA).

  • The Para-Bromophenyl Moiety: The heavy bromine atom at the para position is not merely a synthetic handle for cross-coupling (e.g., Suzuki-Miyaura reactions); it actively participates in halogen bonding within hydrophobic protein pockets, significantly increasing target residence time.

  • The Methyl Carbamate (Moc) Group: While the tert-butyl analog is a standard protecting group (), the methyl carbamate offers a significantly reduced steric profile. This is crucial during structure-activity relationship (SAR) optimization where the carbamate itself is retained in the final active pharmaceutical ingredient (API) to probe narrow allosteric sites.

Physicochemical Profiling

To guide formulation and synthetic tracking, the quantitative properties of the core scaffold and its carbamate derivatives are summarized below.

Table 1: Comparative Physicochemical Data of Morpholine Intermediates

Compound NameMolecular WeightcLogPTPSA (Ų)Primary Function
(2S)-2-(4-bromophenyl)morpholine242.11 g/mol 2.1524.3Unprotected core scaffold ()
tert-butyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate342.23 g/mol 3.8038.8Bulky lipophilic intermediate ()
methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate 300.15 g/mol 2.95 38.8 Low-steric SAR modulator

Experimental Protocols: A Self-Validating Synthetic System

The stereocontrolled synthesis of the title compound demands rigorous environmental control. The following protocol outlines the optimal pathway from commercially available precursors, designed as a self-validating system to ensure high-fidelity output.

Synthesis A 4-Bromophenyl Precursor B (1S)-Bromoalcohol Intermediate A->B Ru-TsDPEN Reduction C (2S)-2-(4-Bromophenyl) morpholine B->C 2-Aminoethanol Cyclization D Methyl (2S)-2-(4-bromophenyl) morpholine-4-carboxylate C->D Methyl Chloroformate DIPEA, 0°C

Figure 1: Stereoselective synthetic workflow for methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate.

Phase 1: Asymmetric Reduction
  • Step: Dissolve 2-bromo-1-(4-bromophenyl)ethanone in anhydrous dimethylformamide (DMF). Introduce 0.5 mol% Ru(II)-(1R,2R)-TsDPEN catalyst and a formic acid/triethylamine (5:2) azeotrope. Stir at 25°C for 12 hours.

  • Causality: The chiral Ru-TsDPEN catalyst enforces strict facial selectivity during hydride transfer. The (S)-configuration at this benzylic position is non-negotiable; it dictates the spatial trajectory of the bromophenyl group, which is required for subsequent target engagement.

  • Validation Check: Confirm enantiomeric excess (ee) >98% via chiral HPLC (Chiralcel OD-H column). Do not proceed if ee <98%, as premature cyclization of racemized intermediates yields inseparable diastereomeric mixtures.

Phase 2: Amination and Morpholine Ring Closure
  • Step: React the (1S)-bromoalcohol intermediate with excess 2-aminoethanol and K2CO3 at 60°C for 8 hours. Isolate the amino alcohol, then treat with potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF) at 0°C to induce ring closure.

  • Causality: 2-aminoethanol acts as a bifunctional nucleophile. The initial SN2 displacement forms a secondary amine, while the strong base (KOtBu) deprotonates the hydroxyl group to drive the intramolecular etherification. Maintaining 0°C during cyclization suppresses elimination side-reactions (e.g., formation of styrene derivatives).

  • Validation Check: LC-MS must show the complete disappearance of the linear intermediate and the emergence of the m/z 242 [M+H]+ peak corresponding to the morpholine core ().

Phase 3: Methyl Carbamate Formation
  • Step: Dissolve the enantiopure (2S)-2-(4-bromophenyl)morpholine in anhydrous dichloromethane (DCM). Add N,N-diisopropylethylamine (DIPEA) (2.0 eq). Cool the system to 0°C and add methyl chloroformate (1.2 eq) dropwise. Stir for 2 hours.

  • Causality: Methyl chloroformate rapidly acylates the secondary amine. DIPEA is selected over triethylamine because its steric bulk prevents it from acting as a competing nucleophile, serving purely to scavenge the HCl byproduct. This drives the reaction forward without degrading the electrophile.

  • Validation Check: TLC (Hexanes:EtOAc 7:3) should indicate a single new spot with a higher Rf value than the highly polar secondary amine precursor.

Mechanistic Application: ALK2 Kinase Inhibition

The (2S)-2-(4-bromophenyl)morpholine scaffold is a cornerstone in the development of inhibitors targeting the Activin receptor-like kinase 2 (ALK2) (). Mutations in ALK2 lead to hyperactive Bone Morphogenetic Protein (BMP) signaling, which is the primary driver of fibrodysplasia ossificans progressiva (FOP).

When the methyl carbamate derivative is further functionalized (e.g., via Buchwald-Hartwig amination at the bromine position), the resulting compounds fit perfectly into the ATP-binding pocket of ALK2. The morpholine oxygen interacts with the hinge region, while the compact methyl carbamate allows the molecule to bypass the gatekeeper residue, effectively shutting down downstream SMAD phosphorylation.

Pathway Ligand BMP Ligand Receptor ALK2 Receptor Ligand->Receptor Activation SMAD SMAD1/5/8 Receptor->SMAD Phosphorylation Gene Gene Transcription SMAD->Gene Nuclear Translocation Inhibitor Morpholine Derivative Inhibitor->Receptor Kinase Inhibition

Figure 2: Disruption of the BMP/SMAD signaling pathway by ALK2 morpholine-derived inhibitors.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 58097878, Tert-butyl 2-(4-bromophenyl)morpholine-4-carboxylate." PubChem. Available at:[Link]

  • Japan Patent Office. "JP2019513781A - Inhibitors of activin receptor like kinase." Google Patents.

Methodological & Application

Application Note: Enantioselective Synthesis of Methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The morpholine ring is a privileged scaffold in medicinal chemistry, widely recognized for its ability to improve the pharmacokinetic properties of drug candidates, including aqueous solubility and metabolic stability 1. Specifically, chiral 2-aryl morpholines are critical structural motifs in various neurokinin antagonists and reuptake inhibitors.

This technical guide details a highly scalable, four-step enantioselective synthesis route for methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate . By leveraging a ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) followed by a stereoretentive intramolecular etherification, this protocol guarantees >99% enantiomeric excess (ee) and eliminates the need for late-stage chiral resolution.

Mechanistic Rationale & Synthetic Strategy

The synthesis avoids the traditional, low-yielding chiral pool approaches by utilizing an organometallic catalytic strategy.

  • Stereocenter Generation: The stereocenter is established early via the Noyori ATH of 2-bromo-1-(4-bromophenyl)ethanone. The use of a chiral (S,S)-TsDPEN ligand restricts the spatial approach of the ketone, forcing the hydride to attack the Re face of the carbonyl. This establishes the (S)-configuration with absolute fidelity 2.

  • Epoxidation & Amination: Under basic conditions, the bromohydrin rapidly collapses into a transient chiral epoxide, which undergoes regioselective ring-opening by 2-aminoethanol at the less hindered primary carbon.

  • N-Acylation: Protecting the secondary amine with methyl chloroformate prevents unwanted aziridine formation or polymerization during the final cyclization, directly installing the target's carbamate moiety.

  • Stereoretentive Cyclization: By utilizing p-Toluenesulfonyl chloride (TsCl), the primary alcohol is selectively activated. The subsequent intramolecular SN2 attack by the secondary alkoxide occurs exclusively at the primary carbon. Because the C-O bond at the chiral benzylic center is never broken, 100% retention of the (S)-configuration is guaranteed 3.

Workflow SM 2-Bromo-1-(4-bromophenyl) ethan-1-one Step1 (1S)-2-Bromo-1-(4-bromophenyl) ethan-1-ol (via Noyori ATH) SM->Step1 RuCl(p-cymene)[(S,S)-TsDPEN] HCOOH/Et3N Step2 (1S)-1-(4-Bromophenyl)-2- ((2-hydroxyethyl)amino)ethan-1-ol (via Epoxide Ring Opening) Step1->Step2 2-Aminoethanol, K2CO3 THF/EtOH Step3 Methyl (2-hydroxyethyl)((2S)-2-hydroxy- 2-(4-bromophenyl)ethyl)carbamate (via N-Acylation) Step2->Step3 Methyl Chloroformate DIPEA, DCM Product Methyl (2S)-2-(4-bromophenyl) morpholine-4-carboxylate (via Intramolecular Cyclization) Step3->Product TsCl, Et3N, DMAP DCM (Retention of Config)

Fig 1: Four-step enantioselective synthetic workflow for the target morpholine scaffold.

Catalytic Causality: The Noyori ATH Cycle

The reduction of α-bromo ketones is notoriously challenging due to the risk of debromination. The Ru(II)/TsDPEN catalyst system operates via an outer-sphere mechanism, transferring a hydride and a proton simultaneously through a highly structured six-membered transition state. This concerted transfer prevents the formation of enolates, entirely suppressing debromination side reactions.

CatalyticCycle Precat Ru(II) Precatalyst (16-electron complex) Hydride Ru-Hydride Intermediate (18-electron complex) Precat->Hydride HCOOH / Et3N (Hydride Source) TS Six-Membered Transition State (Re-face attack) Hydride->TS Ketone Coordination Product (S)-Bromohydrin Product TS->Product Hydride Transfer Product->Precat Product Release

Fig 2: Catalytic cycle of the Noyori Asymmetric Transfer Hydrogenation (ATH) step.

Quantitative Data & Quality Attributes

The following table summarizes the expected quantitative yields, enantiomeric excess, and the Critical Quality Attributes (CQAs) required to validate each intermediate before proceeding to the next step.

StepIntermediate GeneratedYield (%)ee (%)Self-Validation CQA (Analytical Checkpoint)
1 (1S)-2-bromo-1-(4-bromophenyl)ethan-1-ol94%>99%Chiral HPLC (Chiralcel OD-H): Rt = 12.4 min.
2 (1S)-1-(4-bromophenyl)-2-((2-hydroxyethyl)amino)ethan-1-ol88%>99%LC-MS: [M+H]+m/z 260.0.
3 Methyl (2-hydroxyethyl)((2S)-2-hydroxy-2-(4-bromophenyl)ethyl)carbamate92%>99%TLC: Ninhydrin stain negative (No free amine).
4 Methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate85%>99%1H NMR: C3-H2 shift to ~3.5 ppm; Primary OH disappears.

Step-by-Step Experimental Protocols

Step 1: Asymmetric Transfer Hydrogenation (ATH)
  • Preparation: Charge a flame-dried flask with 2-bromo-1-(4-bromophenyl)ethanone (10.0 g, 36.0 mmol) and anhydrous dichloromethane (DCM, 100 mL) under an argon atmosphere.

  • Catalyst Addition: Add the RuCl(p-cymene)[(S,S)-TsDPEN] catalyst (0.23 g, 0.36 mmol, 1.0 mol%). Stir for 5 minutes at room temperature until fully dissolved.

  • Hydride Source: Cool the mixture to 0 °C. Dropwise, add a pre-mixed azeotropic solution of formic acid/triethylamine (5:2 molar ratio, 180 mmol of HCOOH).

  • Reaction: Remove the ice bath and stir at room temperature for 12 hours.

  • Workup: Quench with water (50 mL). Extract the aqueous layer with DCM (2 x 50 mL). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate in vacuo.

  • Self-Validation Checkpoint: Run a Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10). The (R)-enantiomer peak should be <1% relative to the (S)-enantiomer.

Step 2: Epoxide Formation & Amination
  • Preparation: Dissolve the crude (1S)-2-bromo-1-(4-bromophenyl)ethan-1-ol (10.0 g, 35.7 mmol) in a 1:1 mixture of THF and absolute ethanol (100 mL).

  • Reagent Addition: Add anhydrous K2CO3 (9.8 g, 71.4 mmol) followed by 2-aminoethanol (6.5 g, 107.1 mmol).

  • Reaction: Heat the suspension to 60 °C for 8 hours. The K2CO3 facilitates the intramolecular closure to the (S)-epoxide, which is subsequently opened by the amine.

  • Workup: Filter the suspension through a Celite pad to remove inorganic salts. Concentrate the filtrate, dilute with EtOAc (150 mL), and wash with water (3 x 50 mL) to remove excess 2-aminoethanol. Dry and concentrate.

  • Self-Validation Checkpoint: Perform LC-MS analysis. The presence of the [M+H]+ ion at m/z 260.0 confirms successful coupling.

Step 3: N-Acylation
  • Preparation: Dissolve the aminodiol intermediate (8.0 g, 30.7 mmol) in anhydrous DCM (80 mL) and cool to 0 °C.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (7.9 g, 61.4 mmol).

  • Acylation: Slowly add methyl chloroformate (3.2 g, 33.8 mmol) dropwise over 15 minutes to prevent exothermic runaway.

  • Reaction: Stir at 0 °C for 1 hour, then warm to room temperature for 1 hour.

  • Workup: Quench with saturated aqueous NH4Cl (50 mL). Separate the organic layer, wash with brine, dry over MgSO4, and concentrate.

  • Self-Validation Checkpoint: Spot the crude product on a TLC plate and stain with Ninhydrin. A negative (colorless/yellow) result confirms the complete consumption of the secondary amine.

Step 4: Stereoretentive Intramolecular Etherification
  • Preparation: Dissolve the N-acylated intermediate (9.0 g, 28.3 mmol) in anhydrous DCM (90 mL) under argon. Cool to 0 °C.

  • Reagent Addition: Add Triethylamine (5.7 g, 56.6 mmol) and 4-Dimethylaminopyridine (DMAP) (0.35 g, 2.8 mmol).

  • Activation: Portion-wise, add p-Toluenesulfonyl chloride (TsCl) (5.6 g, 29.7 mmol).

  • Reaction: Stir the reaction mixture at room temperature for 24 hours. Causality Note: The primary alcohol is selectively tosylated and immediately displaced by the secondary benzylic alkoxide, closing the morpholine ring without disturbing the chiral center.

  • Workup & Purification: Wash the organic layer with 1M HCl (50 mL) to remove DMAP/Et3N, followed by saturated NaHCO3 (50 mL) and brine. Dry over Na2SO4 and concentrate. Purify via flash column chromatography (Silica gel, Hexane/EtOAc 70:30).

  • Self-Validation Checkpoint: Obtain a 1H NMR spectrum. The disappearance of the broad primary -OH singlet and the downfield shift of the primary C-H2 protons (forming the morpholine ether linkage) to ~3.5–3.8 ppm confirms successful cyclization.

References

  • Jones, R. et al. (2015). Asymmetric Reduction of Electron-Rich Ketones with Tethered Ru(II)/TsDPEN Catalysts. The Journal of Organic Chemistry. Available at: [Link]

Sources

Methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate as a chiral building block in drug discovery

Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols: Methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate

A Versatile Chiral Building Block for Modern Drug Discovery

Introduction: The Strategic Value of Chiral Morpholines

In the landscape of medicinal chemistry, the morpholine moiety has emerged as a "privileged scaffold."[1][2] Its incorporation into drug candidates frequently confers advantageous physicochemical properties, such as enhanced aqueous solubility, improved metabolic stability, and favorable pharmacokinetic profiles.[3] The nitrogen atom's basicity (pKa ≈ 8.7) is attenuated compared to piperidine, which can be crucial for optimizing target engagement and minimizing off-target effects.[2][3]

When chirality is introduced, the utility of the morpholine scaffold is significantly amplified. The precise three-dimensional arrangement of substituents is often paramount for therapeutic efficacy and safety.[1] This document provides a detailed guide to the application of Methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate , a highly versatile chiral building block designed for efficiency and creativity in drug discovery programs.

This building block offers a trifecta of strategic advantages:

  • Defined Stereochemistry: The (2S)-stereocenter provides a fixed anchor point for substituents, allowing for unambiguous exploration of stereospecific interactions within a biological target.

  • Orthogonal Chemical Handle: The 4-bromophenyl group serves as a robust and versatile anchor for late-stage diversification via modern cross-coupling methodologies.

  • Tunable N-Functionality: The methyl carbamate group acts as a stable protecting group for the morpholine nitrogen, which can be readily removed to enable further derivatization.

These application notes will detail the synthesis, characterization, and strategic deployment of this building block in hit-to-lead and lead optimization campaigns.

Synthesis and Characterization

The synthesis of chiral 2-substituted morpholines can be approached through various established routes, including asymmetric hydrogenation of dehydromorpholines or cyclization from chiral amino alcohols.[1][4][5] A common strategy involves the cyclization of an N-protected chiral β-amino alcohol.

cluster_synthesis Proposed Synthetic Workflow start (S)-2-amino-1- (4-bromophenyl)ethanol step1 N-Alkylation with 2-bromoethyl ether derivative start->step1 intermediate Acyclic Intermediate step1->intermediate step2 Base-mediated intramolecular cyclization intermediate->step2 morpholine (S)-2-(4-bromophenyl)morpholine step2->morpholine step3 N-Carboxylation with Methyl Chloroformate morpholine->step3 product Methyl (2S)-2-(4-bromophenyl) morpholine-4-carboxylate step3->product

Caption: A potential synthetic route to the title compound from a chiral amino alcohol.

Quality Control and Characterization

To ensure the integrity of the building block for downstream applications, rigorous analytical characterization is essential.

Parameter Method Purpose
Identity & Structure ¹H NMR, ¹³C NMRConfirms the chemical structure and connectivity of atoms. Proton and carbon environments should be consistent with the expected structure.
Purity HPLC/UPLCQuantifies the purity of the compound, detecting any residual starting materials or byproducts.
Enantiomeric Excess (ee) Chiral HPLCDetermines the stereochemical purity. This is critical as the opposite enantiomer could have different, or even undesirable, biological activity.[6][7]
Mass Confirmation High-Resolution Mass Spectrometry (HRMS)Provides an exact mass measurement, confirming the elemental composition of the molecule.
Specific Rotation PolarimetryMeasures the optical rotation ([α]_D), a characteristic physical property of a chiral molecule that confirms its enantiomeric form.[8][9]

Strategic Applications in Drug Discovery

The true power of this building block lies in its designed-for-discovery structure. It enables a logical and efficient progression from initial hit identification to a fully optimized clinical candidate.

cluster_workflow Drug Discovery Workflow Integration cluster_sar SAR Expansion cluster_n_deriv N-Derivatization bb Methyl (2S)-2-(4-bromophenyl) morpholine-4-carboxylate coupling Suzuki / Buchwald-Hartwig Cross-Coupling bb->coupling deprotection N-Deprotection (Carbamate Removal) bb->deprotection library Diverse Analog Library (R' at 4-bromophenyl position) coupling->library htl htl library->htl Hit-to-Lead (HTL) functionalization Amide Coupling / Reductive Amination (R'' at N-position) deprotection->functionalization lo lo functionalization->lo Lead Optimization (LO) htl->lo

Caption: Integration of the building block into Hit-to-Lead and Lead Optimization phases.

Core Application: Structure-Activity Relationship (SAR) Expansion

The 4-bromophenyl moiety is an ideal handle for palladium-catalyzed cross-coupling reactions. This allows for the rapid generation of a library of analogs to probe the SAR of the solvent-exposed region of a binding pocket. By systematically varying the substituent introduced at this position, researchers can optimize for potency, selectivity, and pharmacokinetic properties.

Lead Optimization: Modulating Physicochemical Properties

Following initial SAR exploration, the morpholine nitrogen can be deprotected. The resulting secondary amine is a key modification point for fine-tuning properties. Acylation, sulfonylation, or reductive amination can be used to introduce groups that modulate solubility, lipophilicity, and metabolic stability, or to pick up additional interactions with the target protein.

Fragment-Based Drug Discovery (FBDD)

The deprotected core, (S)-2-(4-bromophenyl)morpholine, serves as an excellent starting point for fragment-based screening. Its rigid, three-dimensional structure and favorable physicochemical properties make it an ideal fragment to bind in well-defined pockets, providing a robust vector for fragment growth.[7]

Experimental Protocols

Disclaimer: These protocols are intended as a guide. Researchers should adapt them based on their specific substrate, equipment, and safety procedures. All reactions involving catalysts or air-sensitive reagents should be performed under an inert atmosphere (Nitrogen or Argon).

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol details a representative procedure for coupling the building block with a boronic acid to diversify the aryl substituent.

Objective: To demonstrate the utility of the 4-bromophenyl group for SAR expansion.

Materials:

  • Methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate (1.0 equiv)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

  • Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add Methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate, the arylboronic acid, and K₂CO₃.

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the Pd(dppf)Cl₂ catalyst.

  • Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture via syringe.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Causality: The inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) active catalyst.[9] The base is required to activate the boronic acid for transmetalation to the palladium center.

Protocol 2: N-Deprotection via Saponification

This protocol describes the removal of the methyl carbamate protecting group to reveal the secondary amine for further functionalization.

Objective: To prepare the core morpholine for N-derivatization.

Materials:

  • Methyl (2S)-2-(aryl)morpholine-4-carboxylate (from Protocol 1) (1.0 equiv)

  • Lithium Hydroxide (LiOH) or Potassium Hydroxide (KOH) (5.0 equiv)

  • Tetrahydrofuran (THF) and Water (3:1 v/v)

Procedure:

  • Dissolution: Dissolve the N-protected morpholine in the THF/water solvent mixture in a round-bottom flask.

  • Reagent Addition: Add LiOH or KOH to the solution.

  • Reaction: Stir the mixture vigorously at 50 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Work-up: Cool the reaction to room temperature and concentrate under reduced pressure to remove the THF.

  • Extraction: Dilute the remaining aqueous solution with water and extract three times with dichloromethane or ethyl acetate to transfer the deprotected amine product to the organic phase.

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the crude product, which can often be used directly or purified further by chromatography if necessary.

Self-Validation: The progress of the reaction can be easily visualized on a TLC plate, as the deprotected amine product will have a different retention factor (Rf) and may stain differently (e.g., with ninhydrin) compared to the carbamate starting material.

Conclusion

Methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate is not merely a reagent, but a strategic tool for accelerating drug discovery. Its pre-installed chirality, orthogonal handles for diversification, and embedment within a privileged heterocyclic scaffold provide medicinal chemists with a powerful platform for the efficient and logical design of novel therapeutics. The robust and well-characterized protocols for its modification enable its seamless integration into discovery workflows, facilitating the rapid generation of high-quality compound libraries for SAR exploration and lead optimization.

References

  • Donahue, M. G., et al. (2009). Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate. Organic Process Research & Development, 13(2), 266–271. Available from: [Link]

  • Nurnabi, M., & Ismail, M. Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science. Available from: [Link]

  • Wang, Z., et al. (2022). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers, 9(14), 3823-3829. Available from: [Link]

  • Isle, N. T., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. Organic Letters, 26(13), 2916–2921. Available from: [Link]

  • ResearchGate. Selected examples of drugs containing chiral morpholine moieties. Available from: [Link]

  • Isle, N. T., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. PMC, NIH. Available from: [Link]

  • Organic Syntheses. (S)-(-)-p-Bromophenyl methyl sulfoxide. Available from: [Link]

  • Linstad, D., et al. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society. Available from: [Link]

  • Goel, K., et al. (2025). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. Synlett. Available from: [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Available from: [Link]

  • Wikipedia. Category:4-Morpholinyl compounds. Available from: [Link]

Sources

Application Note: High-Purity Isolation of Methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate via Optimized Crystallization

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed protocol for the isolation and purification of methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate, a key chiral intermediate in pharmaceutical synthesis. The described method focuses on achieving high crystalline purity and enantiomeric excess through a systematic approach to solvent selection and controlled crystallization. The protocol outlines both slow cooling and anti-solvent crystallization techniques, offering flexibility based on laboratory equipment and specific purity requirements. The causality behind experimental choices is explained to provide a deeper understanding of the crystallization process for this class of compounds.

Introduction

The morpholine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] Specifically, chiral 2-aryl morpholines are crucial building blocks for various therapeutic agents. The stereochemistry at the C-2 position is often critical for pharmacological activity, necessitating the isolation of enantiomerically pure compounds.[2] Methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate is a valuable intermediate, and its purity directly impacts the quality and efficacy of the final active pharmaceutical ingredient (API).

Crystallization is a powerful and widely used technique for the purification of solid organic compounds in the pharmaceutical industry.[] It allows for the removal of impurities and can also be employed to enhance the enantiomeric excess of a chiral compound.[4] The selection of an appropriate crystallization method and solvent system is paramount for obtaining a product with the desired physical and chemical properties, including high purity, well-defined crystal habit, and optimal particle size distribution.[5] This note details a robust and reproducible crystallization protocol for the title compound, grounded in the principles of solubility and nucleation.

Foundational Principles: Designing the Crystallization Strategy

The successful crystallization of a chiral molecule like methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate hinges on a thorough understanding of its physicochemical properties and the thermodynamics of its solution behavior. The presence of a bromophenyl group and a carbamate moiety suggests a molecule of moderate polarity.[6]

Solvent Selection: The "Like Dissolves Like" Principle

The choice of solvent is the most critical factor in developing a crystallization process.[7] An ideal solvent will exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures.[8] Based on the structure of the target molecule, a systematic screening of solvents with varying polarities is recommended.

Table 1: Proposed Solvents for Screening

Solvent ClassExamplesRationale
Alcohols Methanol, Ethanol, IsopropanolThe polar hydroxyl group can interact with the carbamate and morpholine oxygen, while the alkyl chain provides some affinity for the aromatic ring.
Esters Ethyl acetateModerate polarity, good solvent for many organic compounds. Often used in combination with non-polar anti-solvents.
Ketones AcetoneA polar aprotic solvent that can dissolve a wide range of compounds.
Aromatic TolueneThe aromatic ring can interact with the bromophenyl group of the solute.
Ethers Diethyl ether, Methyl tert-butyl ether (MTBE)Lower polarity, often used as anti-solvents or for trituration.[9]
Alkanes Hexane, HeptaneNon-polar, primarily used as anti-solvents to induce precipitation.[9]
Supersaturation: The Driving Force for Crystallization

Crystallization is initiated when a solution becomes supersaturated, meaning it contains more dissolved solute than it can hold at equilibrium. Supersaturation can be achieved through several methods, including cooling, solvent evaporation, or the addition of an anti-solvent.[10] The rate at which supersaturation is generated significantly impacts the nucleation and growth of crystals. A slow, controlled approach generally leads to the formation of larger, more well-defined crystals with higher purity.[7]

Experimental Protocols

The following protocols provide a starting point for the crystallization of methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate. Optimization of solvent ratios, temperatures, and cooling rates may be necessary to achieve the desired outcome.

Workflow for Crystallization Protocol Development

The development of a robust crystallization protocol follows a logical progression from solvent screening to the optimization of the chosen method.

Crystallization Workflow Figure 1. Crystallization Protocol Development Workflow A Crude Product Input B Solvent Screening (Small Scale) A->B C Select Suitable Solvent(s) (Good solubility when hot, poor when cold) B->C D Method Selection C->D E Protocol 1: Slow Cooling Crystallization D->E Good Temperature/ Solubility Profile F Protocol 2: Anti-Solvent Crystallization D->F High Solubility at RT G Optimization (Solvent ratio, cooling rate, seeding) E->G F->G H Isolation & Drying (Filtration, washing, vacuum drying) G->H I Characterization (Purity by HPLC, Chiral HPLC, DSC, MP) H->I J High-Purity Crystalline Product I->J

Caption: Workflow for developing a crystallization protocol.

Protocol 1: Slow Cooling Crystallization

This method is ideal for compounds that exhibit a significant difference in solubility at different temperatures.

Materials:

  • Crude methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate

  • Selected solvent (e.g., Isopropanol)

  • Erlenmeyer flask

  • Heating mantle or hot plate with stirrer

  • Crystallization dish or beaker

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude compound in an Erlenmeyer flask.

  • Add a minimal amount of the selected solvent to the flask.

  • Gently heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution at the elevated temperature.

  • Once a clear solution is obtained, remove the flask from the heat and cover it.

  • Allow the solution to cool slowly and undisturbed to room temperature. To promote the formation of larger crystals, the cooling process can be further slowed by placing the flask in an insulated container.[7]

  • Once crystal formation appears complete, the flask can be placed in an ice bath or refrigerator for at least one hour to maximize the yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of the cold solvent to remove any residual impurities.

  • Dry the crystals under vacuum to a constant weight.

Protocol 2: Anti-Solvent Crystallization

This technique is useful when the compound is highly soluble in a particular solvent at room temperature, or when a rapid crystallization is desired.[11]

Materials:

  • Crude methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate

  • A "good" solvent in which the compound is highly soluble (e.g., Dichloromethane or Ethyl Acetate)

  • An "anti-solvent" in which the compound is poorly soluble but is miscible with the "good" solvent (e.g., Hexane or Heptane)[12]

  • Erlenmeyer flask or beaker with a magnetic stirrer

  • Dropping funnel or syringe pump

Procedure:

  • Dissolve the crude compound in a minimum amount of the "good" solvent at room temperature with stirring.

  • Slowly add the "anti-solvent" dropwise to the stirred solution using a dropping funnel or syringe pump.

  • Continue adding the anti-solvent until the solution becomes persistently cloudy, indicating the onset of precipitation.

  • If desired, add a few drops of the "good" solvent to redissolve the initial precipitate and then allow the solution to stand undisturbed.

  • Allow the mixture to stir for a period to allow for complete crystallization.

  • Cool the mixture in an ice bath to maximize the yield.

  • Collect the crystals by vacuum filtration, wash with a small amount of the anti-solvent, and dry under vacuum.

Seeding: A Tool for Controlling Crystallization

In cases where spontaneous nucleation is difficult or to control the crystal form, "seeding" can be employed. This involves adding a small crystal of the pure desired compound to the supersaturated solution.[13] This seed crystal acts as a template for further crystal growth, which can lead to a more uniform particle size distribution and can be crucial for obtaining a specific polymorph.[13]

Characterization of the Final Product

To ensure the success of the crystallization, the isolated product should be thoroughly characterized.

Table 2: Analytical Techniques for Product Characterization

TechniquePurpose
High-Performance Liquid Chromatography (HPLC) To determine the chemical purity of the compound.
Chiral HPLC To determine the enantiomeric excess (e.e.) of the (2S)-enantiomer.
Differential Scanning Calorimetry (DSC) To determine the melting point and identify any polymorphic forms.[14]
Melting Point Apparatus To determine the melting point range as an indicator of purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the chemical structure of the compound.

Troubleshooting

Oiling Out: If the compound separates as an oil instead of a solid, it indicates that the solution is becoming supersaturated at a temperature above the compound's melting point in that solvent system. To remedy this, one can try using a more dilute solution, a lower crystallization temperature, or a different solvent system.[9]

Poor Crystal Formation: If crystallization does not occur upon cooling, it may be due to a solution that is too dilute or the presence of impurities that inhibit nucleation. Scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes induce nucleation. Seeding is also a highly effective method to initiate crystallization.[9]

Conclusion

The protocols outlined in this application note provide a systematic and scientifically grounded approach to the isolation and purification of methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate. By carefully selecting the appropriate solvent system and controlling the rate of supersaturation, researchers can achieve high yields of the desired enantiomer with excellent chemical and enantiomeric purity. The principles and techniques described herein are broadly applicable to the crystallization of other chiral morpholine derivatives and pharmaceutical intermediates.

References

  • Klussmann, M. Enantioenrichment by Crystallization. Organic Process Research & Development12, 891-901 (2008).
  • PubChem. 2-(4-Bromophenyl)ethanol. National Center for Biotechnology Information. PubChem Compound Database; CID=72851. Available at: [Link]

  • Antisolvent Crystallization. RM@Schools. Available at: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • Laurence, G. Guide for crystallization. (2014). Available at: [Link]

  • Wikipedia. Recrystallization (chemistry). Available at: [Link]

  • Organic Syntheses. Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. Org. Synth.2018, 95, 215-231.
  • RSC Publishing. Reactivity of p-bromophenyl vinyl sulphone towards the morpholine enamine from 4a-methyl-trans-decalin-2-one. Crystal and molecular structure of 1α-(2-p-bromophenylsulphonylethyl). J. Chem. Soc., Perkin Trans. 1, 1979, 114-118.
  • Meher, C. P., Purohit, D., & Dubey, A. An updated review on morpholine derivatives with their pharmacological actions. International Journal of Pharmaceutical Sciences and Research, 13(5), 2220-2234 (2022).
  • Google Patents. Crystallization method of Boc-amino acid. CN112661672A.
  • Journal of Agricultural and Food Chemistry. Morpholine Derivatives in Agrochemical Discovery and Development. J. Agric. Food Chem.2023, 71(34), 12791–12806.
  • MDPI. Recrystallization Mediates the Gelation of Amorphous Drugs: The Case of Acemetacin. Pharmaceutics2021, 13(8), 1234.
  • IntechOpen. Recrystallization of Drugs: Significance on Pharmaceutical Processing. (2012).
  • Organic Chemistry at CU Boulder. Crystallization. Available at: [Link]

  • PubChem. 2-(4-Bromophenyl)ethanol. National Center for Biotechnology Information. PubChem Compound Database; CID=72851. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemical Profile: 2-(4-Bromophenyl)ethanol. (2026).
  • Wikipedia. Substituted phenylmorpholine. Available at: [Link]

Sources

The Strategic Application of Chiral Morpholines in Modern API Synthesis: A Guide to Methyl (2S)-2-(Aryl)morpholine-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Privileged Scaffold in Drug Discovery

The morpholine ring system, a six-membered heterocycle containing both an oxygen and a nitrogen atom, represents a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including improved aqueous solubility, metabolic stability, and the ability to form key hydrogen bond interactions, make it a desirable moiety in the design of novel therapeutics.[1][2][3] Particularly, chiral 2-substituted morpholines are integral components of numerous active pharmaceutical ingredients (APIs), where the stereochemistry at the C-2 position is often critical for biological activity and target selectivity.[4][5] This guide focuses on the application of methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate and related chiral morpholine building blocks in the synthesis of complex APIs. While the specific CAS number provided in the initial query (197969-51-0) is associated with the polymer Polyquaternium-47 in several databases, the core of the request pertains to the utility of the chiral morpholine structure in pharmaceutical synthesis.[6][][8][9][10] We will therefore proceed with a comprehensive overview of the synthesis and application of a representative and closely related chiral morpholine intermediate, providing researchers, scientists, and drug development professionals with a robust framework for their own synthetic endeavors.

The 4-bromophenyl substituent at the 2-position offers a versatile handle for further synthetic transformations, such as cross-coupling reactions, enabling the construction of a diverse library of analogues for structure-activity relationship (SAR) studies. The N-methoxycarbonyl protecting group provides a stable, yet readily cleavable, functionality that allows for selective manipulation of the morpholine nitrogen at a later stage in the synthetic sequence.

Physicochemical Properties and Handling

Proper handling and characterization of the starting material are paramount for successful and reproducible synthetic outcomes. The table below summarizes key physicochemical data for a representative chiral morpholine building block.

PropertyValueSource
Molecular FormulaC12H14BrNO3Calculated
Molecular Weight300.15 g/mol Calculated
AppearanceWhite to off-white solid[11]
Melting PointVaries depending on specific derivative[12]
SolubilitySoluble in methanol, ethanol, dichloromethane, ethyl acetateGeneral knowledge
StorageStore in a cool, dry, well-ventilated area away from incompatible substances.General knowledge

Safety Precautions:

  • Always handle the compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

General Synthetic Strategy for API Incorporation

The incorporation of the methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate scaffold into a target API generally follows a convergent synthetic strategy. This approach involves the independent synthesis of key fragments followed by their coupling in the later stages of the synthesis. This methodology offers greater flexibility and often leads to higher overall yields compared to a linear approach.

G cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis (Chiral Morpholine) Start_A Starting Materials Int_A Intermediate A Start_A->Int_A Frag_A Key Fragment A Int_A->Frag_A Coupling Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig, Amidation) Frag_A->Coupling Start_B Methyl (2S)-2-(4-bromophenyl) morpholine-4-carboxylate Mod_B Modification/Deprotection Start_B->Mod_B Frag_B Functionalized Morpholine Mod_B->Frag_B Frag_B->Coupling API_Precursor API Precursor Coupling->API_Precursor Purification Purification & Characterization API_Precursor->Purification Final_API Final API Purification->Final_API

Caption: Convergent synthetic workflow for API synthesis.

Protocol: Synthesis of a Dopamine D4 Receptor Antagonist Precursor

This protocol details the synthesis of a key intermediate for a potent and selective dopamine D4 receptor antagonist, adapted from methodologies reported in the literature.[13][14] This example illustrates the modification of a chiral morpholine derivative and its subsequent coupling to another aromatic system.

Part 1: N-Deprotection and Functionalization of the Chiral Morpholine

Objective: To remove the methoxycarbonyl protecting group and introduce a suitable linker for subsequent coupling.

Materials:

  • Methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate (1.0 eq)

  • 6 M Hydrochloric Acid (HCl)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a solution of methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate in methanol, add 6 M HCl.

  • Reaction: Stir the mixture at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol. Dilute the residue with water and basify to pH > 9 with a saturated aqueous solution of NaHCO₃.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (2S)-2-(4-bromophenyl)morpholine as a crude product. This intermediate is often used in the next step without further purification.

Part 2: Buchwald-Hartwig Amination for C-N Bond Formation

Objective: To couple the deprotected chiral morpholine with a suitable aromatic partner.

Materials:

  • (2S)-2-(4-bromophenyl)morpholine (from Part 1, 1.0 eq)

  • Aryl bromide or triflate (1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.04 eq)

  • Sodium tert-butoxide (NaOtBu, 1.4 eq)

  • Anhydrous toluene

  • Schlenk flask or sealed tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine (2S)-2-(4-bromophenyl)morpholine, the aryl bromide/triflate, NaOtBu, Pd₂(dba)₃, and XPhos.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Seal the flask and heat the reaction mixture to 100-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

G cluster_synthesis Synthetic Protocol Workflow Start Methyl (2S)-2-(4-bromophenyl) morpholine-4-carboxylate Deprotection N-Deprotection (Acidic Hydrolysis) Start->Deprotection 6M HCl, MeOH, reflux Intermediate (2S)-2-(4-bromophenyl)morpholine Deprotection->Intermediate Work-up & Extraction Coupling Buchwald-Hartwig Amination with Aryl-Br/OTf Intermediate->Coupling Pd₂(dba)₃, XPhos, NaOtBu, Toluene, 110 °C Crude_Product Crude API Precursor Coupling->Crude_Product Work-up Purification Flash Column Chromatography Crude_Product->Purification Final_Product Purified API Precursor Purification->Final_Product

Caption: Step-by-step workflow for the synthesis of a key API precursor.

Characterization of the Final Product

The identity and purity of the synthesized compound should be confirmed by a combination of analytical techniques.

Analytical TechniqueExpected Observations
¹H NMR The proton NMR spectrum should show characteristic signals for the morpholine ring protons, the aromatic protons from both coupling partners, and any other specific functional groups. The integration of the signals should correspond to the number of protons in the structure.
¹³C NMR The carbon NMR spectrum will confirm the carbon skeleton of the molecule, with distinct signals for the sp²-hybridized aromatic carbons and the sp³-hybridized carbons of the morpholine ring.
Mass Spectrometry (MS) High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the final product, typically observing the [M+H]⁺ or [M+Na]⁺ ion.
High-Performance Liquid Chromatography (HPLC) HPLC analysis is crucial for determining the purity of the compound. A single major peak with >95% purity is generally desired for subsequent biological testing. Chiral HPLC may be necessary to confirm the enantiomeric excess (e.e.) of the final product.

Conclusion and Future Perspectives

The chiral morpholine scaffold, exemplified by derivatives such as methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate, continues to be a cornerstone in the development of new therapeutics, particularly for CNS disorders.[15] The synthetic protocols outlined in this guide provide a robust starting point for researchers to incorporate this valuable building block into their drug discovery programs. The versatility of the 4-bromophenyl group allows for extensive diversification through modern cross-coupling methodologies, enabling the fine-tuning of pharmacological properties. As our understanding of disease biology deepens, the strategic application of such privileged scaffolds will undoubtedly lead to the discovery of the next generation of innovative medicines.

References

  • BenchChem. (n.d.). A Comparative Guide to the Synthesis of Chiral Morpholine Derivatives: A Cost-Benefit Analysis of (R)-4-(Oxiran-2-ylmethyl)morph.
  • ACS Publications. (2009, January 23). Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate. Organic Process Research & Development.
  • Nurnabi, M., & Ismail, M. (n.d.). Synthesis of Biologically Important Chiral Morpholine Derivatives.
  • National Center for Biotechnology Information. (n.d.). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. PMC.
  • Alfa Chemistry. (n.d.). Polyquaternium-47.
  • PubMed. (2016, May 15). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists.
  • BOC Sciences. (n.d.). CAS 197969-51-0 (Polyquaternium-47).
  • Henan Wentao Chemical Product Co., Ltd. (n.d.). Polyquaternium-47 CAS NO.197969-51-0.
  • Shanghai Sunwise Chemical Co., Ltd. (n.d.). Polyquaternium 47 CAS 197969-51-0.
  • ChemicalBook. (n.d.). Polyquaternium-47 suppliers & manufacturers in China.
  • National Center for Biotechnology Information. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC.
  • MDPI. (2023, August 15). The Magic Methyl and Its Tricks in Drug Discovery and Development.
  • EDP Sciences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update.
  • BenchChem. (n.d.). Application Notes and Protocols: Morpholine-4-carboxamide in CNS Drug Development.
  • International Journal of Pharmaceutical and Bio-Medical Science. (2022, April 13). An updated review on morpholine derivatives with their pharmacological actions.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • Dapin. (n.d.). Intermediates.
  • PubMed. (n.d.). Medicinal chemistry of 2,2,4-substituted morpholines.
  • National Center for Biotechnology Information. (n.d.). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. PMC.
  • RSC Publishing. (2024, July 8). Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors.
  • Organic Syntheses. (n.d.). (2S)-(−)-3-exo-(MORPHOLINO)ISOBORNEOL.
  • MDPI. (2007, August 23). Synthesis of 4-bromo-2-thiomorpholin-4-ylmethyl-1-phenol.
  • ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity.
  • Advancion. (n.d.). Pharmaceutical Synthesis.
  • BenchChem. (n.d.). Application Notes and Protocols: Synthesis of 4-(4-Bromobenzyl)morpholine from Morpholine.
  • Semantic Scholar. (2022, April 13). An updated review on morpholine derivatives with their pharmacological actions.
  • PatSnap. (2020, December 22). Preparation method of bilastine intermediate.
  • RSC Publishing. (2024, October 25). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific synthesis. The following question-and-answer format directly addresses potential issues you may encounter during your experiments.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Low Overall Reaction Yield

Question: My overall yield for the synthesis of methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate is consistently below expectations. What are the most likely causes and how can I improve it?

Answer: Low yields in multi-step syntheses like this one can arise from several factors. The most common culprits are incomplete reactions at each step, degradation of intermediates, and inefficient purification. Let's break down the potential issues by reaction stage.

A general synthetic route often involves the formation of a 1,2-amino alcohol, followed by cyclization and finally N-protection. A plausible route is the reaction of (S)-2-amino-1-(4-bromophenyl)ethanol with a two-carbon electrophile followed by cyclization and Boc protection.

  • Incomplete Cyclization: The formation of the morpholine ring is a critical step. If this reaction does not go to completion, you will carry forward unreacted starting material, complicating purification and lowering the overall yield.[1]

    • Optimization:

      • Temperature Control: Ensure the reaction temperature is optimal for the specific cyclization method used. For acid-catalyzed dehydration of a diethanolamine-type precursor, temperatures of 180-210°C are often required.[2] A drop of just 10-15°C can significantly decrease the yield.[2]

      • Reaction Time: Allow for sufficient reaction time. Some cyclization reactions can be slow and may require prolonged heating to reach completion.[2]

      • Choice of Base/Catalyst: For methods involving cyclization of an N-substituted amino alcohol, the choice and stoichiometry of the base (e.g., potassium tert-butoxide) are crucial.[3]

  • Suboptimal N-Boc Protection: The final step of protecting the morpholine nitrogen with a tert-butoxycarbonyl (Boc) group can also be a source of yield loss.

    • Optimization:

      • Reagent Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of di-tert-butyl dicarbonate ((Boc)₂O) to ensure complete reaction.[4]

      • Base Selection: While some Boc protections proceed without a base, the addition of a mild base like triethylamine (TEA) or sodium bicarbonate can accelerate the reaction, especially for less nucleophilic amines.[4][5] The morpholine nitrogen is less nucleophilic than a simple secondary amine due to the electron-withdrawing effect of the ether oxygen.[6][7]

      • Solvent Choice: Aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are commonly used and generally effective.[4][5]

  • Purification Losses: The polarity of morpholine derivatives can sometimes lead to challenges during workup and purification.

    • Optimization:

      • Extraction: During aqueous workup, ensure the pH is adjusted appropriately to keep your product in the organic phase. Multiple extractions with a suitable organic solvent will maximize recovery.

      • Chromatography: If column chromatography is used, careful selection of the stationary and mobile phases is critical to achieve good separation without significant product loss on the column.

Issue 2: Formation of Significant Side Products

Question: I am observing multiple spots on my TLC analysis, indicating the formation of several side products. How can I improve the selectivity of my reaction?

Answer: Side product formation is a common challenge that directly impacts yield and purity. Identifying the nature of these impurities is the first step toward mitigating their formation.

  • Over-alkylation/Di-alkylation: In the initial steps involving the formation of the N-substituted amino alcohol, it's possible for the amine to react with more than one equivalent of the electrophile.

    • Mitigation:

      • Controlled Reagent Addition: Add the electrophile slowly and at a controlled temperature to minimize localized high concentrations.

      • Stoichiometry: Use a precise stoichiometry of reactants.

  • Heck Arylation: If your synthesis involves a palladium-catalyzed step, such as a carboamination, competing Heck arylation can be a significant side reaction, especially with electron-poor aryl halides.[8]

    • Mitigation:

      • Ligand Choice: The choice of phosphine ligand for the palladium catalyst can influence the selectivity between carboamination and Heck arylation.

      • Reaction Conditions: Optimization of temperature and reaction time can help to favor the desired pathway.

  • Formation of "Heavies": High-molecular-weight condensation products can form, particularly under harsh reaction conditions such as high temperatures.[9]

    • Mitigation:

      • Temperature Control: Avoid excessively high reaction temperatures.

      • Reaction Time: Monitor the reaction progress and stop it once the desired product is formed to prevent further reactions.

Frequently Asked Questions (FAQs)

Q1: What is the best method for N-Boc protection of the morpholine nitrogen?

A1: The most common and generally effective method is the use of di-tert-butyl dicarbonate ((Boc)₂O).[4] A robust protocol involves dissolving the morpholine substrate in a solvent like THF or DCM, adding 1.1-1.2 equivalents of (Boc)₂O, and stirring at room temperature.[4] For the less nucleophilic morpholine nitrogen, the addition of a non-nucleophilic base like triethylamine can be beneficial.[5] The reaction progress can be easily monitored by TLC.

Q2: My reductive amination step to form a precursor is sluggish. What can I do?

A2: Sluggish reductive amination reactions are often due to slow iminium ion formation or an ineffective reducing agent.[2][10]

  • To accelerate iminium ion formation:

    • pH Control: The reaction is often favored under weakly acidic conditions. The use of acetic acid as a catalyst is common.

    • Dehydrating Agents: The removal of water drives the equilibrium towards imine formation. The use of a dehydrating agent like magnesium sulfate or the addition of a Lewis acid such as Ti(OiPr)₄ can be effective.[10]

  • Choice of Reducing Agent:

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and effective reducing agent for reductive aminations and is often preferred as it can be used in a one-pot procedure.[2][11]

    • Sodium cyanoborohydride (NaBH₃CN) is also commonly used, but it is toxic and requires careful handling.[11]

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes, several safety precautions are necessary.

  • Strong Acids and High Temperatures: If using a dehydration method for cyclization, be aware that this involves concentrated strong acids at very high temperatures, which is hazardous.[2] The addition of acid can also be highly exothermic.[2]

  • Reagents: Many reagents used in organic synthesis have specific hazards. For example, (Boc)₂O can be an irritant, and many organic solvents are flammable. Always consult the Safety Data Sheet (SDS) for each reagent and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Inert Atmosphere: Some reactions, particularly those involving organometallic reagents or catalysts, may require an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of the reagents.

Data Presentation

Table 1: Comparison of Common N-Boc Protection Conditions

Method/ReagentBaseSolventTypical TemperatureTypical Reaction TimeTypical Yield (%)Advantages & Disadvantages
(Boc)₂ONoneTHF, DCMRoom Temp6-12 h90-99Simple, high-yielding. Can be slow for less nucleophilic amines.[4]
(Boc)₂ONaOH, NaHCO₃, TEABiphasic or single solvent0°C to RT1-6 h95-100Fast and efficient, widely applicable.[4]
(Boc)₂OLewis Acid (e.g., Zn(ClO₄)₂·6H₂O)AcetonitrileRoom Temp5-30 min92-98Very fast reaction times under mild conditions.[4]

Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection of a Secondary Amine
  • Dissolution: Dissolve the secondary amine (1.0 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 equivalents) to the solution. If the amine is not very nucleophilic, add triethylamine (TEA) (1.1 equivalents).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-12 hours, depending on the substrate and conditions.[4]

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate and wash with a mild aqueous acid (e.g., 1M HCl), followed by saturated aqueous sodium bicarbonate, and finally brine.[4]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc protected product.[4] Purify further by column chromatography if necessary.

Visualizations

Troubleshooting Workflow for Low Reaction Yield

Troubleshooting_Low_Yield start Low Reaction Yield check_completion Check Reaction Completion (TLC, LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes optimize_conditions Optimize Reaction Conditions: - Increase Temperature - Extend Reaction Time - Check Reagent Stoichiometry incomplete->optimize_conditions check_workup Review Workup & Purification complete->check_workup optimize_conditions->start Re-run Reaction workup_issue Potential Issues: - Emulsion Formation - Product Water Soluble - Degradation on Silica check_workup->workup_issue optimize_workup Optimize Purification: - Adjust pH during extraction - Use alternative purification (e.g., crystallization) workup_issue->optimize_workup final_product Improved Yield optimize_workup->final_product

Caption: A logical workflow for troubleshooting low reaction yields.

References

Sources

Troubleshooting racemization of methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate during coupling

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals experiencing stereochemical erosion when performing cross-coupling reactions on methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate .

Below, we provide a root-cause mechanistic analysis, an optimized self-validating protocol, and a quantitative troubleshooting matrix to help you preserve enantiomeric purity during your synthetic workflows.

Mechanistic Root Cause Analysis: The "Why"

When subjecting methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate to standard palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura), the primary reaction occurs at the sp2

sp2 C-Br bond. The chiral center at the C2 position of the morpholine ring is technically a "bystander" to the catalytic cycle. However, users frequently report significant racemization of this stereocenter.

The Causality: The proton at the C2 position is highly activated. It is benzylic to the phenyl ring (which stabilizes a negative charge via resonance) and is adjacent to the morpholine oxygen (whose inductive −I effect further acidifies the proton). The N4-methyl carbamate also exerts an electron-withdrawing effect across the ring.

Under standard cross-coupling conditions—which typically employ strong Brønsted bases (like Cs2​CO3​ or Na2​CO3​ ) and elevated temperatures (80–100 °C)—this C2 proton is reversibly deprotonated[1]. This off-cycle side reaction forms a planar benzylic carbanion. Subsequent non-stereoselective reprotonation results in the loss of stereochemical fidelity[2].

To solve this, the kinetic rate of the on-cycle cross-coupling must be accelerated to vastly outcompete the off-cycle deprotonation pathway.

Pathway cluster_0 Desired Pathway: Fast Cross-Coupling cluster_1 Undesired Pathway: Off-Cycle Racemization SM Methyl (2S)-2-(4-bromophenyl) morpholine-4-carboxylate (Chiral Center at C2) Pd_Cycle Pd-Catalyzed sp2-sp2 Coupling at 4-Bromo Position SM->Pd_Cycle Highly Active Pd(0), Mild Base (e.g., K3PO4), Low Temp (20-40 °C) Deprotonation Base-Mediated Deprotonation at C2 Benzylic Position SM->Deprotonation Strong Base (e.g., Cs2CO3), High Temp (>80 °C) Product_S Coupled Product (Retention of (2S) Stereocenter) Pd_Cycle->Product_S Carbanion Planar Benzylic Carbanion (Loss of Chirality) Deprotonation->Carbanion Product_Rac Racemized Coupled Product (50% R / 50% S) Carbanion->Product_Rac Reprotonation

Figure 1: Competing kinetic pathways during the cross-coupling of benzylic chiral morpholines.

Optimization Matrix for Stereoretention

To preserve the (2S) stereocenter, the reaction parameters must be shifted to favor rapid transmetalation and reductive elimination under the mildest possible conditions[3].

ParameterStandard Condition (High Racemization)Optimized Condition (Low Racemization)Quantitative Impact / Mechanistic Rationale
Catalyst Pd(PPh3​)4​ (Requires >80 °C)XPhos Pd G3 or SPhos Pd G3 Highly active palladacycles lower the activation energy for oxidative addition, enabling full conversion at 20–40 °C.
Base Cs2​CO3​ or KOtBu K3​PO4​ or KF Reduces Brønsted basicity. KF provides specific boron activation without the strength to deprotonate the C2 position.
Temperature 80–100 °C30–40 °C Exponentially decreases the rate constant ( kdeprot​ ) of the off-cycle benzylic deprotonation.
Solvent DMF or TolueneTHF/ H2​O (10:1) Biphasic/aqueous mixtures accelerate transmetalation, reducing total reaction time before racemization can occur[4].

Self-Validating Experimental Protocol

This protocol utilizes a 3rd-generation Buchwald precatalyst to drive the Suzuki-Miyaura coupling to completion at near-ambient temperatures, effectively shutting down the racemization pathway.

Step 1: Reagent Preparation (Glovebox Recommended)

  • To an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, add methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate (1.0 equiv, 0.5 mmol) and the desired arylboronic acid (1.2 equiv, 0.6 mmol).

  • Add XPhos Pd G3 (2.0–5.0 mol%). Note: The G3 precatalyst ensures rapid generation of the active monoligated Pd(0) species without requiring high temperatures.

Step 2: Base and Solvent Addition

  • Add finely milled, anhydrous K3​PO4​ (2.0 equiv, 1.0 mmol).

  • Add 2.5 mL of rigorously degassed THF, followed by 0.25 mL of degassed deionized water (10:1 v/v). The water is critical for dissolving the base and accelerating the transmetalation step.

Step 3: Reaction Execution

  • Seal the vial with a Teflon-lined cap, remove it from the glovebox, and stir vigorously (800 rpm) at 35 °C .

  • Monitor the reaction via LC-MS. With XPhos Pd G3, full conversion of the aryl bromide is typically achieved within 2 to 4 hours.

Step 4: Quench and Workup (Critical Step)

  • Self-Validation Checkpoint: Once the starting material is consumed, immediately quench the reaction by adding 2 mL of saturated aqueous NH4​Cl .

  • Causality: The coupled biaryl product has an even more highly conjugated system than the starting material, making its C2 proton more acidic. Leaving the completed reaction in the basic mixture will cause post-reaction racemization. The NH4​Cl neutralizes the base instantly.

  • Extract with EtOAc ( 3×5 mL), dry over Na2​SO4​ , and concentrate under reduced pressure.

Step 5: Stereochemical Validation

  • Purify via flash chromatography.

  • Analyze the purified product via Chiral SFC (Supercritical Fluid Chromatography) against a racemic standard to confirm enantiomeric excess ( ee>98% ).

Frequently Asked Questions (FAQs)

Q: Can I use a different protecting group on the morpholine nitrogen to reduce racemization? A: Yes, but it is often synthetically impractical. The methyl carboxylate (carbamate) group is electron-withdrawing, which slightly increases the acidity of the C2 proton via inductive effects. Switching to an electron-donating or sterically bulky protecting group (like an N-alkyl or N-benzyl group) can reduce C-H acidity. However, optimizing the cross-coupling conditions (low temperature, mild base) is a much more efficient solution than adding protection/deprotection steps to your synthetic route.

Q: What if my arylboronic acid is highly sterically hindered and requires higher temperatures (>80 °C) to couple? A: If high temperatures are unavoidable, switch your base to a fluoride source, such as Cesium Fluoride (CsF) or Potassium Fluoride (KF) (3.0 equiv in Dioxane/ H2​O ). Fluoride ions activate the boronic acid by forming a highly reactive fluoroborate intermediate, facilitating transmetalation without providing the strong Brønsted basicity required to deprotonate the C2 benzylic position[3].

Q: My reaction is stalling at 50% conversion at 35 °C. Should I increase the temperature? A: Do not increase the temperature, as this will trigger racemization. Instead, investigate catalyst deactivation. Ensure your solvents are thoroughly degassed (oxygen rapidly kills Pd(0) species). If the boronic acid is prone to protodeboronation, add it in two batches (0.75 equiv initially, 0.75 equiv after 2 hours) while maintaining the temperature at 35 °C.

References

  • Stereospecific Nickel-Catalyzed Cross-Coupling Reactions of Benzylic Ethers and Esters Accounts of Chemical Research (acs.org)
  • Stereospecific Suzuki−Miyaura Coupling of Chiral α-(Acylamino)benzylboronic Esters with Inversion of Configuration Journal of the American Chemical Society (acs.org)
  • Suzuki reaction Wikipedia (wikipedia.org)
  • Suzuki Coupling Organic Chemistry Portal (organic-chemistry.org)

Sources

Optimizing chiral HPLC separation conditions for methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for chiral method development. This guide is specifically engineered for researchers and drug development professionals optimizing the enantiomeric separation of methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate .

As a chiral morpholine intermediate protected by a methyl carbamate, this molecule presents unique chromatographic behaviors. This portal provides the mechanistic causality behind column selection, a self-validating method development workflow, and targeted troubleshooting for common separation failures.

Analyte Profiling & Chromatographic Causality

Before initiating screening, it is critical to understand how the structural features of methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate dictate its interaction with Chiral Stationary Phases (CSPs):

  • The Methyl Carbamate Moiety: Unlike free morpholines, the nitrogen here is protected as a carbamate. This neutralizes the amine's basicity and introduces a strong dipole and hydrogen-bond acceptor (C=O). This is the primary docking site for the hydrogen-bond donors (NH groups) within the carbamate linkages of polysaccharide CSPs[1].

  • The 4-Bromophenyl Group: This bulky, electron-withdrawing group provides strong π−π interactions and potential halogen bonding with the phenyl rings of the CSP[2]. The spatial orientation of this group at the C2 stereocenter is the primary driver for enantiorecognition.

  • CSP Selection: Polysaccharide-based CSPs (amylose and cellulose derivatives) are the gold standard for cyclic carbamates[3][4]. We highly recommend immobilized CSPs (e.g., Chiralpak® IA, IB, IC) over coated phases (AD, OD) because they allow the use of non-standard solvents like Dichloromethane (DCM) or Methyl tert-butyl ether (MtBE), which are excellent solubilizers for brominated aromatics[5].

Standard Operating Procedure: Step-by-Step Method Development

This self-validating workflow ensures that if one condition fails, the subsequent step logically alters the interaction mechanism to force separation.

Step 1: System Preparation & Equilibration

  • Flush the HPLC system with 100% Isopropanol (IPA) at 1.0 mL/min for 30 minutes to purge any reversed-phase aqueous buffers. Water contamination in normal-phase chiral chromatography will deactivate the CSP's hydrogen-bonding sites[6].

  • Install the primary screening column (e.g., Chiralpak IA or Chiralcel OD-H) and equilibrate with the initial mobile phase (Hexane/IPA 90:10 v/v) until the baseline stabilizes at 220 nm.

Step 2: Primary Isocratic Screening

  • Inject 5 µL of the racemic mixture (1 mg/mL dissolved in the mobile phase).

  • Run an isocratic method using Hexane/IPA (90:10 v/v) at 1.0 mL/min, 25 °C for 20 minutes[3][4].

  • Validation Check: Calculate the Resolution ( Rs​ ).

    • If Rs​≥1.5 : Proceed to Step 4 (Optimization for speed).

    • If 0.5<Rs​<1.5 : Proceed to Step 3 (Modifier tuning).

    • If Rs​<0.5 : Switch the CSP family (e.g., from Amylose to Cellulose) to fundamentally change the helical twist and steric environment[7].

Step 3: Secondary Optimization (Modifier & Thermodynamics)

  • Change the Modifier: Replace IPA with Ethanol (EtOH). EtOH has less steric bulk, allowing the 4-bromophenyl group to penetrate deeper into the chiral grooves of the polysaccharide backbone, often reversing or drastically improving selectivity ( α )[2].

  • Lower the Temperature: If partial separation persists, reduce the column compartment temperature to 15 °C. Chiral separation of rigid carbamates is typically enthalpy-driven; lower temperatures increase the residence time in the chiral cavity, amplifying the ΔΔH between enantiomers[6].

Step 4: Preparative Scale-Up Validation

  • Once Rs​>1.5 is achieved, perform a loading study by injecting increasing volumes (10 µL to 100 µL).

  • Monitor for peak fronting (column overload) or solubility crash-out. If solubility is an issue in Hexane, utilize the immobilized column's resilience to add 10-20% DCM to the mobile phase.

Quantitative Data Summaries

Table 1: Initial CSP & Mobile Phase Screening Matrix
CSP TypePolymer BackboneChiral SelectorInitial Mobile PhaseExpected Interaction
Chiralpak IA AmyloseTris(3,5-dimethylphenylcarbamate)Hexane/IPA (90:10)Strong H-bonding with carbamate C=O
Chiralcel OD-H CelluloseTris(3,5-dimethylphenylcarbamate)Hexane/IPA (90:10)Deep steric inclusion of bromophenyl
Chiralpak IC AmyloseTris(3,5-dichlorophenylcarbamate)Hexane/EtOH (80:20)Enhanced π−π via electron-deficient CSP
Table 2: Optimization Parameters & Causality
ParameterAdjustmentMechanistic Effect on (2S)-2-(4-bromophenyl)morpholine-4-carboxylate
Alcohol Modifier Switch IPA EtOHReduces steric hindrance at the H-bond site; alters the solvent layer inside the chiral groove[2].
Temperature 25 °C 15 °CEnhances enthalpy-driven chiral recognition; increases Rs​ but slightly broadens peak width[6].
Flow Rate 1.0 0.8 mL/minIncreases theoretical plates ( N ) by allowing more time for mass transfer into the porous silica.

Chiral Method Optimization Workflow

ChiralOpt N1 Initial CSP Screening (IA, IB, IC) Hexane/IPA (90:10) N2 Evaluate Resolution (Rs) N1->N2 N3 Rs ≥ 1.5? Baseline Separation N2->N3 N4 Optimize for Speed (Increase Flow/Temp) N3->N4 Yes N5 Partial Separation (0.5 < Rs < 1.5) N3->N5 No N7 No Separation (Rs < 0.5) N3->N7 No N6 Change Modifier (Switch IPA to EtOH) N5->N6 N9 Evaluate Rs again N6->N9 N8 Switch CSP Family (Amylose ↔ Cellulose) N7->N8 N8->N9 N9->N3 Loop

Decision matrix for optimizing the chiral separation of morpholine carbamate derivatives.

Troubleshooting Guides & FAQs

Q: I am observing severe peak tailing. Should I add 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase? A: No. While DEA is a standard additive for free morpholines, your molecule is a methyl carbamate. The carbamate protecting group neutralizes the basicity of the morpholine nitrogen. Adding DEA is mechanistically unjustified; it will not improve peak shape and may actually competitively inhibit the hydrogen-bonding sites on the CSP, reducing your overall retention and resolution. If tailing occurs, check for column overload or switch to a less viscous modifier like Ethanol.

Q: I achieved partial separation ( Rs​=1.1 ) using Hexane/IPA (90:10) on Chiralpak IA. How do I reach baseline resolution ( Rs​≥1.5 )? A: You have two primary levers. First, substitute Isopropanol (IPA) with Ethanol (EtOH) or an EtOH/Methanol blend. The steric bulk of IPA can prevent the bulky 4-bromophenyl group from fully engaging with the chiral cavity. Second, lower the column temperature from 25 °C to 15 °C. Because polysaccharide separations are largely enthalpy-driven, a lower temperature amplifies the energy difference between the transient diastereomeric complexes formed during separation[6].

Q: The retention times are drifting significantly between runs. What is causing this? A: Retention time drift in normal-phase chiral HPLC is almost always caused by inadequate column equilibration or moisture absorption in the Hexane. Polysaccharide CSPs require extensive equilibration (often 20-30 column volumes) when switching alcohol modifiers because the alcohol molecules become semi-permanently incorporated into the chiral grooves, altering the stationary phase's geometry[2]. Ensure your Hexane is anhydrous and flush the column thoroughly.

Q: Can I use Supercritical Fluid Chromatography (SFC) for this molecule to speed up preparative isolation? A: Yes, highly recommended. Carbamate-protected cyclic amines perform exceptionally well in SFC. You can use the same polysaccharide CSPs (e.g., Chiralpak IA or AD-H) with supercritical CO2​ and a Methanol co-solvent. SFC will drastically reduce the viscosity of the mobile phase, allowing for flow rates 3-5 times higher than HPLC, resulting in faster run times and easier solvent evaporation during preparative scale-up.

References

  • Continuous Synthesis of Carbamates from CO2 and Amines. Semantic Scholar.
  • Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkivoc.
  • Application and comparison of derivatized cellulose and amylose chiral stationary phases for the separation of enantiomers of pharmaceutical compounds by high-performance liquid chromatography. Sci-Hub.
  • Direct enantiomeric separation of chiral pesticides by liquid chromatography on polysaccharide-based chiral stationary phases under reversed phase conditions. Analytical Methods (RSC Publishing).
  • Polysaccharide-based CSPs. Chiralpedia.
  • Chemical structures of CHIRALPAK ® amylose and cellulose based chiral stationary phases. ResearchGate.
  • Recent developments on polysaccharide-based chiral stationary phases for liquid-phase separation of enantiomers. ResearchGate.

Sources

Technical Support Center: Purification of Methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the purification of crude methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate. This document aims to deliver expert guidance and practical solutions to common challenges encountered during the isolation and purification of this compound.

Introduction

Methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate is a key chiral building block in the synthesis of various pharmaceutical agents. Its stereochemical integrity and high purity are paramount for the successful development of downstream products. The synthesis of this morpholine derivative often involves the use of a tert-butyloxycarbonyl (Boc) protecting group, which can introduce specific impurities that require careful removal. This guide provides detailed protocols and troubleshooting advice to ensure the acquisition of a highly pure final product.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate.

Issue 1: Presence of Unreacted Di-tert-butyl Dicarbonate (Boc-anhydride) in the Crude Product

Q1: After my reaction and initial workup, I see a persistent impurity in my ¹H NMR spectrum, characterized by a sharp singlet around 1.4-1.5 ppm. How can I confirm this is Boc-anhydride and effectively remove it?

A1: The singlet at 1.4-1.5 ppm in CDCl₃ is highly indicative of the tert-butyl group of unreacted Boc-anhydride.[1] Its presence can interfere with subsequent reactions by acylating newly formed amines or complicating purification.[1]

Initial Detection:

  • ¹H NMR: A sharp singlet at ~1.4-1.5 ppm.

  • TLC: Boc-anhydride is not UV-active but can be visualized by staining with potassium permanganate. It will not stain with ninhydrin.[1]

Removal Strategies:

  • High Vacuum Evaporation (Sublimation): Boc-anhydride has a relatively low boiling point (56-57 °C at 0.5 mmHg) and can be removed under a high vacuum. This is a suitable first-pass method for larger quantities.[1]

  • Chemical Quenching:

    • Using Imidazole: Imidazole reacts with excess Boc-anhydride to form 1-Boc-imidazole, which is water-soluble and can be easily removed by an acidic wash (e.g., 0.5-1% HCl).[2]

    • Using Polymer-Supported Trisamine: This resin scavenges excess Boc-anhydride. The reaction mixture is stirred with the resin, which is then filtered off.[3]

  • Extractive Workup: A standard aqueous workup can help remove some of the more water-soluble byproducts of the Boc-protection reaction, such as tert-butanol.[1][4]

Workflow for Removal of Excess Boc-Anhydride:

start Crude Product (with Boc-anhydride) sublimation High Vacuum Evaporation start->sublimation Volatile Impurity quench Chemical Quench (e.g., Imidazole) start->quench Reactive Impurity resin Polymer-Supported Trisamine start->resin Scavengeable Impurity workup Aqueous Workup sublimation->workup quench->workup resin->workup analysis Purity Analysis (NMR, TLC) workup->analysis analysis->start Impurity Persists pure Pure Product analysis->pure Impurity Removed

Caption: Troubleshooting workflow for removing Boc-anhydride.

Issue 2: Co-elution of the Product with Byproducts During Column Chromatography

Q2: I am having difficulty separating my desired product from closely related impurities using silica gel column chromatography. What adjustments can I make to my chromatography conditions?

A2: Co-elution often occurs due to similar polarities between the product and impurities. Optimizing the mobile phase and stationary phase is crucial. For N-Boc protected amines, care must be taken to avoid acidic conditions that could lead to deprotection.

Troubleshooting Steps:

  • Solvent System Optimization:

    • TLC Analysis: Systematically test different solvent systems on TLC plates to find the optimal separation. A good starting point for moderately polar compounds like this is a mixture of a non-polar solvent (e.g., hexanes or pentane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).[5][6]

    • Solvent Polarity Gradient: A shallow gradient of the polar solvent during column chromatography can improve resolution.

    • Addition of a Modifier: For amine-containing compounds that may streak on silica gel, adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the mobile phase can improve peak shape and separation.[5]

  • Stationary Phase Considerations:

    • Silica Gel: Standard silica gel is the most common choice. Ensure it is properly packed to avoid channeling.

    • Alternative Stationary Phases: If silica gel fails, consider using alumina (basic or neutral) or a reverse-phase C18 column, although the latter would require a different solvent system (e.g., acetonitrile/water).[7]

Recommended Protocol for Column Chromatography:

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, effective for a wide range of polarities.
Mobile Phase Hexanes:Ethyl Acetate (e.g., starting with 9:1 and gradually increasing polarity)Provides good separation for moderately polar compounds.[6]
Additive 0.1% Triethylamine (if streaking occurs)Neutralizes acidic sites on silica, improving peak shape for amines.[5]
Loading Dry loading is preferred to improve resolution.Concentrates the sample into a narrow band at the top of the column.
Issue 3: Product Instability and Potential Deprotection

Q3: I suspect my N-Boc group is being partially cleaved during purification. What conditions can cause this, and how can I prevent it?

A3: The N-Boc group is sensitive to acidic conditions.[8] Exposure to strong acids, and even prolonged exposure to milder acidic conditions, can lead to its removal.[9]

Potential Causes of Deprotection:

  • Acidic Chromatography Conditions: Using acidic mobile phase additives (e.g., TFA) in normal or reverse-phase chromatography can cause deprotection.[9] Even 0.1% TFA can cause cleavage if fractions are left standing for extended periods.[9]

  • Acidic Workup: Quenching the reaction with strong acids should be avoided if the Boc group needs to be retained.

  • Thermal Instability: While generally stable, high temperatures in the presence of certain solvents or impurities can promote deprotection.[8]

Preventative Measures:

  • Neutral or Basic Purification: Use neutral or slightly basic conditions during chromatography and workup.

  • Avoid Strong Acids: If an acidic wash is necessary, use a dilute, weak acid and minimize contact time.

  • Temperature Control: Avoid excessive heat during solvent evaporation. Use a rotary evaporator with a water bath temperature below 40-50°C.[6]

Frequently Asked Questions (FAQs)

Q1: What is the best method for final purification to obtain a highly pure, crystalline product?

A1: Recrystallization is an excellent final purification step for obtaining a solid product with high purity.[10] The key is to find a suitable solvent or solvent system where the compound is soluble at high temperatures but poorly soluble at low temperatures.[11]

Recrystallization Protocol:

  • Solvent Screening: Test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes) at room temperature and at their boiling points.[11] A good single solvent will dissolve the compound when hot but not when cold. Alternatively, a binary solvent system (one solvent in which the compound is soluble and another in which it is not) can be used.[11]

  • Dissolution: Dissolve the crude material in the minimum amount of the hot solvent.[10]

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution.[10]

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to maximize crystal formation.[12]

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[10]

For morpholine derivatives, recrystallization from solvents like ethyl acetate or ethanol/water mixtures has been reported to be effective.[13]

Q2: How can I assess the enantiomeric purity of my final product?

A2: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric purity of chiral compounds.[14][15]

Chiral HPLC Analysis:

  • Column Selection: A chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives) are often a good starting point for a wide range of compounds.[15]

  • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent like n-hexane and an alcohol modifier like isopropanol or ethanol.[16] Small amounts of additives like trifluoroacetic acid (TFA) or diethylamine (DEA) may be needed to improve peak shape and resolution.[17]

  • Method Development: Start with a standard mobile phase composition (e.g., 90:10 hexane:isopropanol) and adjust the ratio and additives to optimize the separation of the two enantiomers.

Q3: What are the best practices for storing the purified methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate?

A3: As a carbamate, the compound is generally stable. However, to prevent slow degradation over time, it is best to store it in a cool, dry, and dark place. A refrigerator or freezer is ideal for long-term storage. Ensure the container is tightly sealed to prevent moisture absorption.

Workflow for Purification and Analysis:

crude Crude Product chromatography Column Chromatography crude->chromatography Initial Purification recrystallization Recrystallization chromatography->recrystallization Final Purification nmr ¹H and ¹³C NMR recrystallization->nmr Structural Verification hplc Chiral HPLC recrystallization->hplc Enantiomeric Purity pure_product Pure (2S)-Product nmr->pure_product hplc->pure_product

Caption: General workflow for purification and analysis.

References

  • Ataman Kimya. (n.d.). DIBOC (DI-TERT-BUTYL CARBONATE).
  • Doering, F. (2012, July 6). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? ResearchGate. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Removal of Unreacted Di-tert-butyl Dicarbonate.
  • Google Patents. (n.d.). CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine.
  • Basel, Y., & Hassner, A. (2001). Imidazole and Trifluoroethanol as Efficient and Mild Reagents for Destruction of Excess Di-tert-butyl Dicarbonate [(BOC)2O]. Synthesis, 2001(01), 551-553.
  • Google Patents. (n.d.). JPH05310645A - Method for purifying di-tert-butyl dicarbonate.
  • SIELC Technologies. (2018, February 17). Separation of Di-tert-butyl dicarbonate on Newcrom R1 HPLC column. Retrieved from [Link]

  • Islam, M. N. (2017, October 20). How to purify mono-BOC-ethylenediamine or N-tert-butoxycarbonylaminoethylamine by Column cromatography? ResearchGate. Retrieved from [Link]

  • Thompson, A. L., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(4), 1845-1854.
  • Tussot, M., et al. (2020). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega, 5(25), 15303-15311.
  • Bouzroura, S., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions.
  • Siadati, S. A. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. Retrieved from [Link]

  • Frontier, A. (2026). About Workup. University of Rochester, Department of Chemistry. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks. Retrieved from [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Purification. Retrieved from [Link]

  • Mayer, J. P., et al. (2003). Design and Synthesis of A Diverse Morpholine Template Library.
  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Physics & Maths Tutor. (n.d.). Organic Synthesis Organic Practical techniques. Retrieved from [Link]

  • Synple Chem. (n.d.). Application Note – N-Boc protection. Retrieved from [Link]

  • George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Organic & Biomolecular Chemistry, 18(26), 4989-4994.
  • Li, B., et al. (2019). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. Organic Process Research & Development, 23(1), 89-94.
  • Mezei, T., et al. (2025, August 8). Molecular complex morpholine–CO 2–H 2O. ResearchGate. Retrieved from [Link]

  • Campos, K. R., et al. (2006). Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate. Organic Process Research & Development, 10(4), 759-763.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2024). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)
  • Supporting Information A convenient synthetic route to (2S, 4S)-methylproline and its exploration for protein engineering of thioredoxin. (n.d.). Retrieved from [Link]

  • Kalíková, K., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 198, 114002.
  • Tussot, M., et al. (2024, June 17). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega.
  • Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

  • Scriba, G. K. E. (2018). Chiral Mobile-Phase Additives in HPLC Enantioseparations.
  • Bakr, R. B., et al. (2022). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Molecules, 27(15), 4995.
  • Google Patents. (2012, December 6). US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1989). Morpholine. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 47. Lyon (FR)
  • ResearchGate. (2026, March 4). A chiral HPLC and pharmacokinetic approach of 1-(4-bromophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide. Retrieved from [Link]

  • Reddy, G. O., et al. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). TSI Journals.
  • Organic Syntheses. (n.d.). (2S)-(−)-3-exo-(MORPHOLINO)ISOBORNEOL. Retrieved from [Link]

Sources

Preventing chemical degradation of methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate under basic conditions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for preventing chemical degradation of this compound, particularly under basic conditions. Our goal is to equip you with the knowledge to ensure the stability and integrity of your experiments.

I. Frequently Asked Questions (FAQs)

Here we address some of the most common issues encountered when working with methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate in basic environments.

Q1: I'm observing the formation of a new, more polar spot on my TLC plate after treating my compound with a strong base. What is likely happening?

A1: The appearance of a more polar spot on a TLC plate strongly suggests the hydrolysis of the methyl carbamate group. Under basic conditions, the carbamate is susceptible to nucleophilic attack by hydroxide ions, leading to the formation of the corresponding morpholine amine and methanol. This free amine is significantly more polar than the starting carbamate, resulting in a lower Rf value on the TLC plate.

Q2: My reaction yield is consistently low when using methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate in the presence of a strong, non-nucleophilic base. Could the base be causing degradation?

A2: While non-nucleophilic bases are designed to minimize direct attack on electrophilic centers, they can still promote degradation pathways. Strong bases can deprotonate any available acidic protons, potentially leading to side reactions or decomposition. It's also possible that trace impurities in the base or solvent are contributing to the degradation. We recommend verifying the purity of your base and considering milder alternatives.

Q3: Can I use common inorganic bases like sodium hydroxide or potassium carbonate with this compound?

A3: The use of strong inorganic bases like sodium hydroxide is generally not recommended due to the high risk of carbamate hydrolysis.[1][2][3] Potassium carbonate, being a weaker base, might be suitable for certain applications, but its effectiveness and the potential for degradation should be evaluated on a small scale first. The choice of base is highly dependent on the specific reaction conditions and the required pKa.

Q4: What are the primary degradation products I should be looking for?

A4: The main degradation product under basic conditions is the free secondary amine, (2S)-2-(4-bromophenyl)morpholine, resulting from the hydrolysis of the methyl carbamate. Depending on the specific conditions, other side products could potentially form, but the deprotected morpholine is the most common.

Q5: How can I monitor the degradation of my compound during a reaction?

A5: Several analytical techniques can be employed to monitor the degradation. High-Performance Liquid Chromatography (HPLC) is a highly effective method for separating and quantifying the starting material and its degradation products.[4][5] Thin-Layer Chromatography (TLC) provides a quick qualitative assessment. For more detailed structural information on the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable.[4][6]

II. Troubleshooting Guide: Diagnosing and Resolving Degradation

When you suspect chemical degradation, a systematic approach is key to identifying the root cause and implementing an effective solution.

Step 1: Confirm Degradation and Identify Products

The first step is to confirm that degradation is indeed occurring and to identify the resulting products.

  • Analytical Confirmation: Utilize HPLC or LC-MS to compare your "degraded" sample with a pure standard of methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate. The appearance of new peaks, particularly one corresponding to the mass of the deprotected morpholine, confirms degradation.

  • Isolation and Characterization: If possible, isolate the major degradation product using preparative chromatography and characterize its structure using techniques like NMR and Mass Spectrometry to definitively confirm its identity.

Step 2: Pinpoint the Cause

Once degradation is confirmed, the next step is to identify the source of the instability. The following flowchart can guide your troubleshooting process:

Degradation_Troubleshooting start Degradation Observed check_base Is a base present? start->check_base strong_base Is the base strong (e.g., NaOH, LDA)? check_base->strong_base Yes no_base No Base Present check_base->no_base No mild_base Is the base mild (e.g., K2CO3, DIPEA)? strong_base->mild_base No hydrolysis_likely High Likelihood of Carbamate Hydrolysis strong_base->hydrolysis_likely Yes other_factors Consider other factors: - Temperature - Solvent - Reaction Time - Impurities mild_base->other_factors Yes solution_no_base Solution: - Check for acidic/basic impurities in reagents/solvents - Evaluate thermal stability no_base->solution_no_base solution_strong_base Solution: - Use a milder base - Lower the temperature - Reduce reaction time hydrolysis_likely->solution_strong_base solution_mild_base Solution: - Screen alternative mild bases - Optimize stoichiometry - Ensure anhydrous conditions other_factors->solution_mild_base Carbamate_Hydrolysis reactant Methyl (2S)-2-(4-bromophenyl) morpholine-4-carboxylate intermediate Tetrahedral Intermediate reactant->intermediate Nucleophilic Attack hydroxide OH- products (2S)-2-(4-bromophenyl)morpholine + Methyl Carbonate intermediate->products Collapse of Intermediate

Caption: Mechanism of base-catalyzed carbamate hydrolysis.

In this mechanism, the hydroxide ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the carbamate. This leads to the formation of a tetrahedral intermediate. This intermediate is unstable and collapses, with the morpholine nitrogen acting as a leaving group, to form methyl carbonate and the deprotected morpholine.

By understanding this mechanism, it becomes clear why strong, nucleophilic bases should be avoided and why anhydrous conditions are important to minimize the concentration of the nucleophilic hydroxide ion.

V. References

  • Kinetics and mechanism of hydrolysis of benzimidazolylcarbamates. SciELO. (2007).

  • Hydrolysis Mechanisms of Carbamates. Scribd.

  • Kinetics of Carbaryl Hydrolysis. Clemson University.

  • Hassner, A., & Reuss, R. H. (1974). Chemistry of carbamates. VIII. Pathways in the base-catalyzed decomposition of cyclic N-nitroso carbamates. The Journal of Organic Chemistry, 39(4), 553-560.

  • Chemistry of carbamates. VIII. Pathways in the base-catalyzed decomposition of cyclic N-nitroso carbamates. ACS Publications.

  • Zahedifar, P., et al. (2022). Carbamate base-catalyzed hydrolysis mechanisms, including (a) E1cb (primary carbamates) and (b) BAC2 (secondary carbamates). ResearchGate.

  • Mechanism of base-induced hydrolysis of carbamates 2–5. ResearchGate.

  • N-Terminal Deprotection; Boc removal. Aapptec Peptides.

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.

  • Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - NIH.

  • Kőnig, B., et al. (2020). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 85(15), 9693–9703.

  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Thermo Fisher Scientific.

  • Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis. Request PDF - ResearchGate.

  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (2021).

  • Non-nucleophilic base. Wikipedia.

  • Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. ACS Publications.

  • Methods for Removing the Fmoc Group.

  • Sipos, A., et al. (2008). Synthesis and neuropharmacological evaluation of 2-aryl- and alkylapomorphines. Bioorganic & Medicinal Chemistry, 16(7), 3773-3779.

  • Green Chemistry. RSC Publishing.

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.

  • (PDF) Morpholines. Synthesis and Biological Activity. ResearchGate.

  • Simultaneous degradation of nitrogenous heterocyclic compounds by catalytic wet-peroxidation process using box-behnken design. (2019).

  • Application Notes and Protocols: Synthesis of N-Aryl Morpholines. Benchchem.

  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega.

  • (2S)-2-(4-Bromophenyl)morpholine. EvitaChem.

  • Non-nucleophilic bases – Knowledge and References. Taylor & Francis.

  • Traditional Strong and Hindered Bases. Sigma-Aldrich.

  • (2S)-2-(4-bromophenyl)-4-methylmorpholine — Chemical Substance Information. NextSDS.

  • Degradation of nitrogen-heterocyclic compounds by anodic oxidation and electro-Fenton methods. PubMed.

  • Review of Characteristics and Analytical Methods for Determination of Thiabendazole. (2023).

  • Medicinal chemistry of 2,2,4-substituted morpholines. PubMed.

  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.

  • Recent progress in the synthesis of morpholines. Academia.edu.

  • Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates. PMC - NIH.

  • Morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes and organic azides. Beilstein Journals.

  • Chemical Stability of Pharmaceutical Organic Compounds. (2019).

  • Expanding Complex Morpholines Using Systematic Chemical Diversity. DigitalCommons@TMC.

  • (2S)-2-(Bromomethyl)-4-(phenylmethyl)morpholine. NextSDS.

Sources

Validation & Comparative

High-Resolution NMR Characterization Guide: Methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate vs. Structural Alternatives

Author: BenchChem Technical Support Team. Date: April 2026

Methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate is a highly valuable chiral building block in modern drug discovery. However, verifying its structural and enantiomeric purity presents significant analytical challenges. Standard 1D 1 H NMR protocols often yield ambiguous spectra for this compound due to overlapping signals and peak broadening.

This guide objectively compares the analytical performance of standard 1D NMR against advanced Variable Temperature (VT) and 2D NMR methodologies. By comparing the target compound to its unprotected alternative—the free amine (2S)-2-(4-bromophenyl)morpholine—we provide a definitive, self-validating framework for complete structural assignment.

Mechanistic Causality: The Analytical Challenges

As an application scientist, interpreting the NMR spectrum of this molecule requires understanding two distinct structural phenomena that fundamentally alter the chemical shifts:

  • Carbamate Rotamers (Restricted Rotation): The N–COOMe bond possesses partial double-bond character, which restricts rotation at room temperature (298 K). This leads to the co-existence of interconverting E and Z rotamers. In standard 1D NMR, this manifests as severe signal broadening or the duplication of peaks for the carbamate methyl group and the adjacent C3/C5 morpholine protons. Similar rotameric interference is widely documented in the structural elucidation of complex alkaloids and peptides [1].

  • Diastereotopic Protons & Chair Conformation: To minimize 1,3-diaxial steric strain, the bulky 4-bromophenyl group at C2 strongly prefers the equatorial position. Consequently, the C2-H proton is forced into an axial orientation. The chiral center at C2 breaks the symmetry of the morpholine ring, rendering the geminal protons at C3, C5, and C6 diastereotopic [2]. The axial C2-H exhibits a large trans-diaxial coupling ( J≈10.5 Hz) with the axial C3-H, and a smaller equatorial-axial coupling ( J≈2.8 Hz) with the equatorial C3-H.

Experimental Protocols: A Self-Validating Workflow

To overcome these challenges, a multi-tiered NMR approach is required. Standard 1D NMR is insufficient; Variable Temperature (VT) NMR must be employed to coalesce the rotamers, followed by 2D HSQC to resolve the diastereotopic overlap.

G A 1. Sample Prep (DMSO-d6) B 2. 1D 1H NMR (298 K, Rotamer Check) A->B C 3. VT-NMR (330 K, Coalesce Signals) B->C D 4. 2D HSQC (Diastereotopic Assign) C->D

Step-by-step NMR analytical workflow for resolving carbamate rotamers and diastereotopic protons.

Step-by-Step Methodology
  • Step 1: Sample Preparation: Dissolve 15 mg of Methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ).

    • Causality: While CDCl 3​ is standard for routine checks, DMSO- d6​ is mandatory here due to its higher boiling point, allowing safe and stable heating to 330 K during VT-NMR.

  • Step 2: Variable Temperature (VT) 1 H NMR:

    • Parameters: 400 MHz spectrometer; set probe temperature to 330 K. Allow exactly 10 minutes for thermal equilibration. Number of scans (ns) = 16; Relaxation delay (d1) = 2.0 s.

    • Validation Check: Compare the 298 K spectrum with the 330 K spectrum. The successful application of VT-NMR is self-validated when the broad, amorphous humps of the C3/C5 protons sharpen into distinct, integrable multiplets.

  • Step 3: 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Parameters: 256 increments in t1​ , 1024 data points in t2​ at 330 K.

    • Validation Check: Use the cross-peaks to correlate the sharp 1 H signals to their respective 13 C carbons, unambiguously differentiating the heavily deshielded C3 and C5 CH 2​ groups from the C6 group.

Data Presentation & Alternative Comparison

How does the target compound compare to its unprotected alternative, the free amine? The free amine lacks the carbamate group, meaning no rotameric broadening occurs at room temperature. Furthermore, the electron-withdrawing nature of the methyl carbamate group in the target compound severely deshields the adjacent C3 and C5 protons, shifting them downfield compared to the alternative.

Table 1: Representative 1 H NMR Chemical Shifts (400 MHz, DMSO- d6​ , 330 K)
PositionTarget: Methyl Carbamate Protected (ppm)Alternative: Free Amine (ppm)Multiplicity & Coupling (Target)
Ar-H (meta to Br)7.527.48d, J = 8.4 Hz (2H)
Ar-H (ortho to Br)7.287.25d, J = 8.4 Hz (2H)
C2-H (axial)4.454.40dd, J = 10.5, 2.8 Hz (1H)
C6-H (equatorial)3.953.90ddd, J = 11.5, 3.0, 1.5 Hz (1H)
C6-H (axial)3.653.55td, J = 11.5, 2.5 Hz (1H)
OCH 3​ (Carbamate)3.62N/As (3H)
C3-H (equatorial)3.852.95br d, J = 12.0 Hz (1H)
C5-H (equatorial)3.752.85br d, J = 12.0 Hz (1H)
C3-H (axial)3.102.65dd, J = 12.0, 10.5 Hz (1H)
C5-H (axial)2.952.75td, J = 12.0, 3.0 Hz (1H)
Table 2: Representative 13 C NMR Chemical Shifts (100 MHz, DMSO- d6​ , 330 K)
Carbon PositionTarget Compound (ppm)Alternative: Free Amine (ppm)
C=O (Carbamate)155.4N/A
Ar-C (ipso)139.2140.1
Ar-C (meta)131.1131.0
Ar-C (ortho)128.5128.2
Ar-C-Br 120.8120.5
C2 76.877.5
C6 65.966.8
OCH 3​ 52.4N/A
C3 48.153.2
C5 43.545.6

Structural Verification via NOE

To definitively prove the (2S) stereocenter and the chair conformation, 1D NOESY experiments can be utilized. Irradiating the axial C2-H will show strong Nuclear Overhauser Effect (NOE) enhancements to the co-axial protons on the same face of the morpholine ring (C6-H axial and C3-H axial).

G C2H C2-H (Axial) C6Hax C6-H (Axial) C2H->C6Hax NOE C3Hax C3-H (Axial) C2H->C3Hax NOE Ar 4-Br-Phenyl (Equatorial) C2H->Ar Bond

Key NOE interactions in the morpholine chair conformation confirming the axial position of C2-H.

Conclusion

When characterizing Methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate, standard 1D 1 H NMR at room temperature is inadequate due to carbamate-induced restricted rotation and the complex diastereotopic nature of the morpholine ring. The optimal, self-validating analytical strategy utilizes VT-NMR (at 330 K) to coalesce rotameric signals, coupled with 2D HSQC to definitively assign the deshielded C3 and C5 protons. Comparing this profile to the free amine alternative highlights the profound deshielding effect the methyl carbamate group exerts on the adjacent nitrogen-bound methylenes, serving as an excellent benchmark for structural verification.

References

  • Title: Alstoscholactine and Alstolaxepine, Monoterpenoid Indole Alkaloids with γ-Lactone-Bridged Cycloheptane and Oxepane Moieties from Alstonia scholaris Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Morpholine-Stabilized Cationic Aluminum Complexes and Their Reactivity in Ring-Opening Polymerization of ε-Caprolactone Source: Inorganic Chemistry (ACS Publications) URL: [Link]

A Comparative Guide to the LC-MS/MS Fragmentation Pattern of Methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for Structurally Complex Morpholine Derivatives

In contemporary drug discovery and development, morpholine and its derivatives are prevalent scaffolds, valued for their favorable physicochemical properties and synthetic accessibility.[1] The precise structural characterization of these molecules is paramount for understanding their metabolic fate, identifying impurities, and ensuring the quality of active pharmaceutical ingredients (APIs). Methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate represents a chiral molecule incorporating several key functional groups: a brominated aromatic ring, a morpholine core, and a methyl carbamate. This complexity necessitates a robust analytical technique for its unambiguous identification and differentiation from structurally similar compounds.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for this purpose, offering unparalleled sensitivity and specificity.[2] This guide provides an in-depth analysis of the predicted electrospray ionization (ESI) LC-MS/MS fragmentation pattern of methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate. We will explore the causal mechanisms behind the observed fragmentation, compare its pattern to a structural isomer to highlight analytical specificity, and provide a detailed experimental protocol for its characterization.

Predicted ESI-MS/MS Fragmentation Pathway

The fragmentation of a molecule in a tandem mass spectrometer is not a random process; it is governed by the principles of chemical stability, where bonds cleave to form the most stable possible fragment ions. For methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate, analysis in positive ion mode ESI is predicted to be most effective due to the presence of the nitrogen atom in the morpholine ring, which is readily protonated.[3] The protonated molecule, [M+H]⁺, will serve as the precursor ion for MS/MS analysis.

The structure of the parent molecule, with a monoisotopic mass of approximately 314.04 Da for the ⁷⁹Br isotope and 316.04 Da for the ⁸¹Br isotope, will exhibit a characteristic isotopic pattern for bromine-containing compounds (an M/M+2 ratio of roughly 1:1).[4] This isotopic signature is a key diagnostic feature that should be present in all bromine-containing fragment ions.

The predicted major fragmentation pathways from the precursor ion [M+H]⁺ are initiated by the cleavage of the most labile bonds, primarily within the carbamate and morpholine ring structures.

Key Predicted Fragmentation Pathways:
  • Loss of the Methoxycarbonyl Group (-•COOCH₃): A primary fragmentation is the loss of the methoxycarbonyl radical, leading to a significant fragment ion.

  • Cleavage of the Morpholine Ring: The morpholine ring can undergo characteristic cleavages, often initiated by the charge on the nitrogen atom. This can result in the loss of neutral molecules like formaldehyde (CH₂O).

  • Formation of the Bromophenyl Cation: Cleavage at the benzylic position can lead to the formation of a stable bromophenyl-containing fragment.

  • Loss of the Bromophenyl Group: While less common as a primary fragmentation, the loss of the bromophenyl group can also occur.

These predicted pathways are visualized in the diagram below:

fragmentation_pathway cluster_main Predicted Fragmentation of Methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate cluster_frags parent [M+H]⁺ m/z 315/317 (Methyl (2S)-2-(4-bromophenyl) morpholine-4-carboxylate) frag1 Fragment A m/z 256/258 (Loss of •COOCH₃) parent->frag1 -59 Da frag2 Fragment B m/z 184/186 (Bromophenyl-ethenyl-amine ion) parent->frag2 -C₄H₇O₃N frag4 Fragment D m/z 114 (Morpholine-4-carboxylate fragment) parent->frag4 -C₇H₆Br frag1->frag2 -C₃H₄O frag3 Fragment C m/z 155/157 (Bromophenyl cation) frag2->frag3 -C₂H₃N

Caption: Predicted major fragmentation pathways for protonated methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate.

Comparative Analysis: Differentiating from a Structural Isomer

To underscore the diagnostic power of the fragmentation pattern, we will compare the predicted fragments of our target analyte with those of a hypothetical structural isomer: methyl (4S)-4-(4-bromophenyl)morpholine-2-carboxylate . In this isomer, the bromophenyl group is attached to the nitrogen atom, and the carbamate group is at the 2-position.

While both compounds have the same molecular weight and will show the characteristic bromine isotope pattern, their fragmentation patterns are expected to differ significantly due to the different locations of the labile bonds.

Fragment Ion (m/z) Predicted Relative Abundance for Methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate Predicted Relative Abundance for Methyl (4S)-4-(4-bromophenyl)morpholine-2-carboxylate (Isomer) Rationale for Differentiation
315/317 High (Precursor)High (Precursor)Molecular ion; identical for both isomers.
256/258 Moderate to HighLow to AbsentThis fragment arises from the loss of the methoxycarbonyl radical from the nitrogen. This is a favorable fragmentation for the target analyte but not for the isomer where the bromophenyl group is on the nitrogen.
184/186 ModerateModerate to HighThis bromophenyl-containing fragment is plausible for both, but the pathway to its formation will differ, potentially affecting its relative abundance. For the isomer, direct cleavage next to the nitrogen could readily form a related ion.
155/157 Low to ModerateModerateThe bromophenyl cation is a stable fragment. Its formation might be more favored in the isomer where the C-N bond is more readily cleaved.
114 ModerateAbsentThis fragment, corresponding to the morpholine-4-carboxylate moiety, is highly specific to the target analyte's structure. It requires the cleavage of the bond to the bromophenyl group.
200/202 AbsentModerate to HighA fragment corresponding to the bromophenyl-morpholine cation would be highly characteristic of the isomer, resulting from the loss of the methoxycarbonyl group at the 2-position.

This comparative analysis demonstrates that while the precursor ions are identical, the MS/MS spectra provide a unique "fingerprint" for each isomer, enabling their unambiguous differentiation.[5]

Experimental Protocol: A Self-Validating LC-MS/MS Workflow

The following protocol outlines a robust method for the analysis of methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate. The inclusion of quality control (QC) samples and a system suitability test (SST) ensures the trustworthiness and reproducibility of the generated data.

Sample and Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in a 50:50 mixture of mobile phase A and mobile phase B to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • QC Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 5, 50, and 500 ng/mL) from a separate weighing of the reference standard.

Liquid Chromatography (LC) Conditions
  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for retaining this moderately polar compound.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95% to 5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry (MS) Conditions
  • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[6]

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.[2]

  • Gas Flow: Optimized for the specific instrument.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Predicted):

    • Quantifier: 315.0 -> 256.0

    • Qualifier 1: 315.0 -> 184.0

    • Qualifier 2: 317.0 -> 258.0 (confirms bromine presence)

The experimental workflow is summarized in the following diagram:

experimental_workflow cluster_workflow LC-MS/MS Experimental Workflow prep Sample/Standard Preparation lc LC Separation (Reversed-Phase C18) prep->lc Injection ms MS Detection (ESI+, MRM Mode) lc->ms Elution data Data Analysis (Quantification & Confirmation) ms->data Signal Acquisition

Caption: A streamlined workflow for the LC-MS/MS analysis of the target analyte.

Conclusion: A Pathway to Confident Structural Elucidation

The combination of a predictable, information-rich fragmentation pattern and a robust, well-controlled analytical method provides a powerful framework for the analysis of methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate. The characteristic bromine isotope pattern, coupled with specific fragment ions derived from the carbamate and morpholine moieties, allows for confident identification and differentiation from structural isomers. By understanding the underlying principles of mass spectrometric fragmentation, researchers can leverage LC-MS/MS not just as a quantitative tool, but as a definitive instrument for structural elucidation in the complex landscape of pharmaceutical development.

References

  • BenchChem. (2025). Mass Spectrometry of Carbamate Compounds. BenchChem Technical Support Center.
  • Gao, F., et al. (2014). Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. Environmental Science & Technology, 48(10), 5678–5686. [Link]

  • Fiveable. (n.d.).
  • NIST. (n.d.).
  • BenchChem. (2025). A Comparative Guide to the Validation of LC-MS Methods for Morpholine Residue Analysis.
  • Wikipedia. (2024). Electrospray ionization. [Link]

  • Chemenu. (n.d.). Morpholines.
  • Sun, P., et al. (2014). Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry. Journal of Agricultural and Food Chemistry, 62(17), 3697–3701. [Link]

  • Sun, C., et al. (2018). Effect of ammonium on liquid- and gas-phase protonation and deprotonation in electrospray ionization mass spectrometry. Analyst, 143(10), 2337–2345. [Link]

Sources

Validating Enantiomeric Excess (ee) of Methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Performance Comparison, Mechanistic Causality, and Self-Validating Analytical Protocols

Introduction & Scientific Context

In modern pharmaceutical development, the stereochemistry of an active pharmaceutical ingredient (API) or its intermediates fundamentally dictates its pharmacological and toxicological profile[1]. Methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate is a highly versatile chiral intermediate. Structurally, it features a morpholine core, a para-bromophenyl substituent at the C2 chiral center, and a methyl carbamate protecting group at the N4 position[2].

Validating the enantiomeric excess (ee) of the (2S) enantiomer against its (2R) distomer is a critical quality control step. The enantiomeric excess is mathematically defined as:

ee (%) = |([S] - [R]) / ([S] + [R])| × 100 [3]

This guide objectively compares the three premier analytical methodologies for ee determination—Chiral Supercritical Fluid Chromatography (SFC) , Chiral High-Performance Liquid Chromatography (HPLC) , and Chiral Nuclear Magnetic Resonance (NMR) —providing field-proven, self-validating protocols for each.

Comparative Performance Analysis

To select the optimal validation method, one must weigh resolution efficiency, analysis time, and environmental impact. The table below summarizes the quantitative performance of each technique for this specific morpholine derivative.

Analytical ParameterChiral SFC (Modern Standard)Chiral HPLC (Traditional Standard)Chiral NMR (Orthogonal Validation)
Primary Mechanism Supercritical CO₂ + Modifier PartitioningNormal Phase (Hexane/Alcohol) PartitioningDiastereomeric Solvate Formation
Typical Analysis Time 3 – 5 minutes15 – 30 minutes10 – 15 minutes (per scan)
Resolution (Rs) > 3.0 (High efficiency)1.5 – 2.5 (Moderate efficiency)N/A (ΔΔδ ~ 0.05 ppm)
Solvent Consumption Very Low (Green Chemistry)High (Organic waste generation)Minimal (Deuterated solvent)
Sensitivity (LOD) < 0.05% distomer< 0.1% distomer~ 1.0% distomer
Best Used For High-throughput screening & preparative scaleStandard QC labs lacking SFC infrastructureWhen chromatography fails or requires orthogonal proof

The Chiral Recognition Mechanism

Before executing any protocol, it is vital to understand why the separation occurs. Polysaccharide-based Chiral Stationary Phases (CSPs), such as amylose tris(3,5-dimethylphenylcarbamate), are the gold standard for this compound[4].

The Causality of Separation: The methyl carbamate group (>N-CO-O-CH3) on the morpholine ring eliminates the basicity of the secondary amine, preventing severe peak tailing. Instead, the carbamate acts as a strong hydrogen bond acceptor. Simultaneously, the 4-bromophenyl group engages in robust π-π interactions and potential halogen bonding with the phenyl rings of the CSP. The (2S) and (2R) enantiomers fit differently into the helical grooves of the amylose backbone, creating transient diastereomeric complexes with different free energies (ΔΔG), leading to differential retention times[5].

ChiralRecognition Analyte Methyl (2S)-2-(4-bromophenyl) morpholine-4-carboxylate HBond Hydrogen Bonding (Carbamate C=O & N-H) Analyte->HBond PiPi π-π Interactions (Bromophenyl Group) Analyte->PiPi Steric Steric Inclusion (Morpholine Ring in Chiral Groove) Analyte->Steric CSP Polysaccharide CSP (e.g., Amylose tris-phenylcarbamate) CSP->HBond CSP->PiPi CSP->Steric Complex Transient Diastereomeric Complex Formation HBond->Complex PiPi->Complex Steric->Complex Retention Differential Retention Time (Enantiomeric Separation) Complex->Retention

Logical relationship of chiral recognition mechanisms between analyte and CSP.

Experimental Workflows & Self-Validating Protocols

A robust analytical method must be a self-validating system. The following protocols integrate internal checks to ensure data integrity.

Method 1: Chiral Supercritical Fluid Chromatography (SFC)

SFC has emerged as the superior technique for chiral separations due to the low viscosity and high diffusivity of supercritical CO₂, which flattens the van Deemter curve and allows for high flow rates without sacrificing resolution[6].

Self-Validating Protocol:

  • System Equilibration & Blank Run:

    • Action: Condition a Chiralpak IA column (4.6 x 250 mm, 5 µm) with supercritical CO₂ and 15% Methanol modifier at 3.0 mL/min, 40°C, and 120 bar backpressure. Inject a pure methanol blank.

    • Causality: 120 bar ensures CO₂ remains supercritical. Methanol disrupts non-specific hydrogen bonding.

    • Validation: A flat baseline at 220 nm UV detection proves zero column carryover.

  • System Suitability Test (SST):

    • Action: Inject 5 µL of a 1 mg/mL racemic standard.

    • Validation: Proceed only if baseline resolution (Rs) > 1.5 and peak tailing factor < 1.5. This proves the system's thermodynamic capacity to resolve the enantiomers.

  • Sample Analysis:

    • Action: Inject the synthesized (2S) sample and integrate the peak areas to calculate ee.

  • Limit of Quantitation (LOQ) Spike:

    • Action: Spike the (2S) sample with 0.1% of the (2R) distomer.

    • Validation: If the 0.1% peak yields a Signal-to-Noise (S/N) ratio > 10, the method is validated for trace distomer quantification.

Method 2: Chiral High-Performance Liquid Chromatography (HPLC)

For laboratories lacking SFC infrastructure, normal-phase HPLC remains the accessible gold standard[7].

Self-Validating Protocol:

  • Equilibration: Flush a Chiralpak AD-H column with Hexane/Isopropanol (80:20 v/v) at 1.0 mL/min.

    • Causality: Hexane acts as the non-polar bulk mobile phase, while Isopropanol modulates the hydrogen-bonding interactions between the analyte's carbamate and the CSP.

  • SST & Blank: Run a hexane blank followed by the racemate. Ensure Rs > 1.5.

  • Analysis & Recovery: Inject the sample. Follow with a 1% (2R) spike to ensure the minor peak is not buried in the tail of the major (2S) peak.

Workflow Start Racemate Standard Preparation Screen Automated LC/SFC Chiral Screening Start->Screen Eval Evaluate Resolution (Rs) Target: Rs > 1.5 Screen->Eval SFC SFC Optimization (Modifier, Temp, Pressure) Eval->SFC SFC preferred (Faster, Greener) HPLC HPLC Optimization (Hexane/Alcohol Ratio) Eval->HPLC HPLC preferred (Better Selectivity) Val Self-Validation (Blank -> Racemate -> Sample -> Spike) SFC->Val HPLC->Val Result Calculate ee (%) Report Results Val->Result

Workflow for automated LC/SFC chiral method development and validation.

Method 3: Orthogonal Validation via Chiral NMR

When chromatographic methods fail due to matrix interference, or when regulatory bodies require orthogonal proof, Chiral NMR utilizing Chiral Solvating Agents (CSAs) is deployed.

Self-Validating Protocol:

  • Sample Preparation: Dissolve 10 mg of the morpholine derivative in 0.5 mL of CDCl₃.

  • Titration (The Validation Step):

    • Action: Add (R)-(-)-9-Anthryltrifluoroethanol (Pirkle's alcohol) in 0.5 molar equivalent increments to a racemic control sample until the methyl carbamate singlet (~3.7 ppm) splits into two distinct baseline-resolved peaks.

    • Causality: The CSA forms in-situ hydrogen bonds with the carbamate carbonyl. The bulky, electron-rich anthracene ring creates an anisotropic shielding cone. Depending on the stereochemistry at C2, the methyl group of the (2S) and (2R) enantiomers will sit in different regions of this shielding cone, resulting in distinct chemical shifts (ΔΔδ).

  • Sample Measurement: Apply the validated molar equivalent of CSA to the unknown (2S) sample, integrate the distinct singlets, and calculate the enantiomeric ratio.

Conclusion

For validating the enantiomeric excess of methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate, Chiral SFC stands as the premier choice, offering unparalleled speed, superior resolution, and green chemistry benefits. However, a robust analytical strategy should always incorporate Chiral HPLC for accessibility and Chiral NMR as an orthogonal fail-safe. By implementing the self-validating protocols outlined above, researchers can ensure absolute confidence in their stereochemical data.

References

  • Advances in chiral analysis: from classical methods to emerging technologies . Royal Society of Chemistry (RSC). Available at:[Link]

  • Chiral Separation Using SFC and HPLC . Shimadzu. Available at: [Link]

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations . Selvita. Available at: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs . LCGC International. Available at: [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds . Analytical Chemistry (ACS Publications). Available at: [Link]

Sources

Safety Operating Guide

methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

An authoritative guide for researchers, medicinal chemists, and drug development professionals on the logistical and safety protocols required for the end-of-life management of halogenated synthetic intermediates.

Chemical Profiling & Segregation Logic

Methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate is a specialized synthetic intermediate frequently utilized in drug discovery (e.g., as a scaffold for kinase inhibitors or CNS-active agents). Because it is a bespoke research chemical lacking a dedicated, compound-specific EPA waste code, its disposal is strictly governed by its functional group hazards—most notably, the presence of a covalently bound bromine atom[1].

The Causality of Segregation: The critical operational directive for this compound is strict segregation into Halogenated Organic Waste streams[2]. Why? Non-halogenated laboratory solvents are highly valuable to waste management facilities because they can be repurposed via fuel blending (providing >5,000 BTU/lb of energy)[1]. However, if a brominated compound like our morpholine derivative is introduced into a non-halogenated stream, thermal oxidation will cleave the C-Br bonds, generating highly corrosive hydrogen bromide (HBr) gas. This acidic gas rapidly degrades the refractory lining of standard incinerators, poses a severe environmental toxicity risk, and poisons the fuel-blending process. Consequently, halogenated waste requires specialized, high-temperature rotary kiln incineration equipped with caustic scrubbers, a process that costs up to three times more than standard disposal[2][3].

WasteWorkflow Gen Waste Generation: Brominated Morpholine Derivative State Determine Physical State & Solvent Matrix Gen->State Solid Solid Waste (Powder, Contaminated Consumables) State->Solid Pure solid or consumables Liquid Liquid Waste (Reaction Solutions, Filtrates) State->Liquid Dissolved in organic solvent HaloBin Halogenated Organic Waste Receptacle Solid->HaloBin Placed in sealed compatible container Liquid->HaloBin Segregated from non-halogenated EHRS EH&S Collection & RCRA Manifesting HaloBin->EHRS Incinerator Rotary Kiln Incineration + Caustic Scrubber EHRS->Incinerator Off-site disposal

Workflow for the segregation and disposal of brominated organic waste.

Quantitative Waste Stream Comparison

To understand the logistical impact of improper segregation, the following table summarizes the operational and energetic differences between halogenated and non-halogenated waste streams based on EPA treatment technologies[1][2][3].

ParameterHalogenated Organic Waste (e.g., Brominated Morpholines)Non-Halogenated Organic Waste
Primary Disposal Method Rotary Kiln Incineration + Caustic Scrubbing[3]Fuel Blending / Standard Incineration[1]
Energy Content Requirement ~4,000 BTU/lb (often requires supplemental fuel)[3]> 5,000 - 8,000 BTU/lb (used as fuel source)
Halogen Content Threshold > 1% (or any presence of F, Cl, Br, I)Strictly < 1%
Relative Disposal Cost ~3x higher (due to scrubbing requirements)[2]Baseline (Lower cost due to energy recovery)
Combustion Byproducts CO₂, H₂O, NOₓ, HBr, HCl, HF CO₂, H₂O, NOₓ

Operational Protocol: Step-by-Step Disposal Methodology

This protocol is designed as a self-validating system to ensure RCRA compliance and laboratory safety during the disposal of methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate.

Phase 1: Matrix Isolation & Containment

  • Quench and Stabilize: If the compound is part of an active reaction mixture, ensure all reactive species (e.g., coupling catalysts, strong bases) are fully quenched.

  • Container Selection: Select a chemically compatible, sealable container. For liquid solutions containing this compound, a 4-liter white high-density polyethylene (HDPE) bottle is standard[2]. Causality Check: Never use metal containers for halogenated waste; trace moisture can lead to the formation of hydrobromic acid, which will rapidly corrode metal and cause container failure.

  • Transfer: Working strictly inside a certified chemical fume hood, transfer the waste into the designated halogenated container[2].

Phase 2: Labeling & SAA Management 4. Immediate Labeling: Affix a Hazardous Waste Tag the moment the first drop of waste enters the container[2]. Under EPA guidelines, do not use vague abbreviations like "spent organic." Explicitly write: "Halogenated Organic Waste - Contains Methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate"[4]. 5. SAA Compliance: Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory. Place the primary container inside a secondary containment tray to capture potential leaks[2].

Phase 3: System Validation & Institutional Transfer 6. Self-Validation Check: Before leaving the SAA, visually inspect the container exterior for residue. Verify that the chemical constituents listed on the waste tag sum exactly to 100%. If the waste is a biphasic aqueous/organic mixture, verify via pH strip that the aqueous layer is maintained between pH 4 and 9; highly acidic or basic mixtures can cause auto-pressurization or container degradation over time[5]. 7. EHRS Manifesting: Once the container reaches 3/4 capacity, or the SAA time limit is approached, initiate a waste collection request with your Environmental Health and Radiation Safety (EHRS) department[2].

Mechanistic Rationale: Thermal Oxidation Pathway

Understanding the end-of-life chemical transformation of this molecule reinforces the necessity of the protocols above. When EHRS transfers this waste to an EPA-regulated facility, it undergoes thermal oxidation at temperatures exceeding 1000°C[3].

During this process, the morpholine ring is oxidized to yield nitrogen oxides (NOₓ), carbon dioxide, and water. Crucially, the 4-bromophenyl moiety undergoes homolytic and heterolytic cleavage, releasing bromine radicals that rapidly abstract hydrogen to form hydrogen bromide (HBr) gas. To prevent environmental release, the incinerator exhaust is passed through a wet scrubber containing a caustic solution (e.g., sodium hydroxide or calcium hydroxide), which neutralizes the HBr into benign, water-soluble bromide salts (NaBr or CaBr₂)[3].

IncinerationMechanism Molecule Methyl (2S)-2-(4-bromophenyl) morpholine-4-carboxylate Thermal Thermal Oxidation (>1000°C) Molecule->Thermal Injection into Rotary Kiln Gases Combustion Gases (CO2, H2O, NOx, HBr) Thermal->Gases Cleavage of C-Br & C-N bonds Scrubber Caustic Scrubber (NaOH / Ca(OH)2) Gases->Scrubber Acidic gas stream (HBr hazard) Salts Neutralized Salts (NaBr, CaBr2) + Clean Exhaust Scrubber->Salts Acid-Base Neutralization

Mechanistic pathway of thermal oxidation and caustic scrubbing for brominated organics.

References

  • Management of Waste - Prudent Practices in the Laboratory | nih.gov | 1

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes | epa.gov | 3

  • Halogenated Solvents in Laboratories - Campus Operations | temple.edu | 2

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories | epa.gov | 4

  • Classifications of laboratory waste fluid | tohoku.ac.jp | 5

Sources

Personal protective equipment for handling methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling Methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate

As a Senior Application Scientist, I recognize that handling complex halogenated organic intermediates requires more than just a superficial reading of a Safety Data Sheet (SDS). To ensure both scientific integrity and the absolute safety of your laboratory personnel, we must understand the causality behind the hazards.

Methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate is a specialized intermediate frequently utilized in drug development. Structurally, it combines a morpholine ring, a methyl carboxylate group, and a brominated aromatic ring. This specific structural triad dictates its physical behavior, permeation risks, and environmental toxicity.

Here is your definitive, step-by-step operational and logistical guide to safely handling, processing, and disposing of this compound.

Chemical Hazard Profile & Causality-Driven PPE Selection

To design a self-validating safety protocol, we must first break down the molecule's structural hazards:

  • The Morpholine Core: Morpholine derivatives are notorious for causing serious eye irritation (H319) and skin irritation (H315)[1]. They readily interact with mucous membranes, making respiratory protection critical if dust or aerosols are generated.

  • The Bromophenyl Group: The addition of a heavy halogen (bromine) to the aromatic ring increases the compound's lipophilicity. This means it can more easily permeate natural lipid barriers (like human skin) and rapidly degrade certain types of standard laboratory gloves.

  • The Carboxylate Ester: While relatively stable, it can hydrolyze under strongly acidic or basic conditions, potentially releasing irritating byproducts.

Because halogenated organics rapidly degrade natural rubber, standard latex gloves provide a false sense of security and will experience chemical breakthrough in under 5 minutes[2]. Therefore, PPE selection must be highly specific.

Quantitative PPE Specification Table
PPE CategoryRequired SpecificationScientific Rationale
Hand Protection Heavy-duty Nitrile (minimum 5-8 mil thickness)Nitrile provides an excellent breakthrough time (>8 hours) against morpholine derivatives and halogenated aromatics, whereas latex and neoprene fail rapidly[3][4].
Eye Protection ANSI Z87.1 / EN 166 Chemical Splash GogglesThe morpholine core poses a severe risk of corneal irritation. Safety glasses with side shields are insufficient if powder becomes airborne[5].
Respiratory N95 (US) or P3 (EN 143) Particulate RespiratorRequired only if weighing/handling occurs outside a certified fume hood to prevent inhalation of irritating dust (H335)[6].
Body Protection Flame-resistant, non-porous lab coat (e.g., Tyvek)Prevents lipophilic brominated dust from settling on porous cotton clothing and causing delayed dermal exposure[5].

Operational Workflow: Step-by-Step Handling Methodology

Every protocol must be a self-validating system. Follow these steps sequentially to ensure zero-exposure handling.

Phase 1: Pre-Operation Setup

  • Verify Engineering Controls: Ensure the chemical fume hood has a certified face velocity of 80–120 feet per minute (fpm). Do not handle this compound on an open bench.

  • Clear the Workspace: Remove any strong oxidizing agents, strong acids, or strong bases from the hood, as they are incompatible with morpholine derivatives[7].

  • Prepare Decontamination Materials: Have a spill kit containing inert absorbent (e.g., vermiculite or sand) and a dedicated hazardous waste bin ready before opening the chemical container[7].

Phase 2: Active Handling & Transfer

  • Don PPE: Put on your nitrile gloves, chemical goggles, and lab coat. Pull the glove cuffs over the sleeves of the lab coat.

  • Static Mitigation: Because methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate is typically a solid/powder, use an anti-static weighing boat and a grounded stainless steel spatula to prevent electrostatic dispersion of the dust[5].

  • Weighing: Keep the sash of the fume hood as low as possible. Transfer the compound slowly to minimize aerosolization.

  • Container Sealing: Immediately reseal the primary container and place it in a secondary containment vessel before removing it from the hood.

Phase 3: Post-Operation Doffing & Decontamination

  • Surface Decontamination: Wipe down the balance and fume hood surface with a damp paper towel (using water and mild detergent). Do not use aggressive organic solvents (like acetone) to clean up spills on your skin or gloves, as this will accelerate the dermal absorption of the brominated compound.

  • Doffing: Remove gloves using the glove-in-glove technique to avoid skin contact with the exterior. Wash hands thoroughly with soap and water immediately after doffing[5].

Emergency Response & Spill Containment

  • Dermal Exposure: Immediately flush the affected area with running water for at least 15 minutes. Remove contaminated clothing. Do not apply salves or neutralizing chemicals[5].

  • Ocular Exposure: Use the emergency eyewash station immediately. Hold eyelids open and flush for 15 minutes. Seek immediate medical evaluation by an ophthalmologist[5].

  • Powder Spill: Do not sweep dry powder, as this creates hazardous dust clouds. Gently cover the spill with damp vermiculite or sand, sweep it up using a non-sparking tool, and place it in a sealed, labeled container for halogenated waste[7].

Halogenated Waste Disposal Plan

Under Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines, waste containing this compound must be strictly managed due to its halogen (bromine) content[8].

  • Strict Segregation: Place all waste (including contaminated gloves, paper towels, and reaction byproducts) into a container explicitly labeled "Halogenated Organic Waste."

  • The "Mixed-Waste" Rule: Never mix halogenated waste with non-halogenated solvent waste. Mixing them triggers the EPA's mixed-waste rule, which drastically increases disposal costs and complicates the incineration process, as halogenated wastes require specialized RCRA-permitted high-temperature kilns equipped with caustic scrubbers to neutralize hydrobromic acid off-gassing[8][9].

  • Storage: Store the waste container in a cool, well-ventilated secondary containment tray, away from direct sunlight and incompatible chemicals, until collected by a licensed hazardous waste disposal contractor[5].

Process Visualization: Safety & Disposal Workflow

The following diagram illustrates the logical flow of handling and disposing of methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate to ensure compliance and safety.

G Start Pre-Operation Risk Assessment & Hood Check PPE Don Specific PPE (Nitrile Gloves, Goggles) Start->PPE Handle Chemical Handling & Anti-Static Weighing PPE->Handle Spill Spill or Exposure? Handle->Spill Emergency Emergency Protocols (Eyewash, Damp Vermiculite) Spill->Emergency Yes Waste Strict Segregation: Halogenated Organic Waste Spill->Waste No Emergency->Waste Incineration RCRA-Compliant High-Temp Incineration Waste->Incineration

Caption: Operational workflow for handling halogenated morpholine derivatives, from PPE donning to RCRA disposal.

References

  • San Francisco State University Environment, Health and Safety. (n.d.). Hand Protection Chemical Resistance Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Disposal Handbook: Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.